3-(3,5-Difluorophenyl)propionic acid
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-(3,5-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAKANGUQMVTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394859 | |
| Record name | 3-(3,5-DIFLUOROPHENYL)PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84315-24-2 | |
| Record name | 3-(3,5-DIFLUOROPHENYL)PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,5-Difluorophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(3,5-Difluorophenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,5-Difluorophenyl)propionic acid, a fluorinated aromatic carboxylic acid, is a compound of interest in medicinal chemistry and drug development. Its structural similarity to known pharmacologically active arylpropionic acids, such as ibuprofen and naproxen, suggests its potential as a scaffold for the design of novel therapeutic agents. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, serving as a valuable resource for researchers in the field.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | 3-(3,5-difluorophenyl)propanoic acid | [1] |
| Synonyms | 3,5-Difluorohydrocinnamic acid | [2][3] |
| CAS Number | 84315-24-2 | [1] |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 59-61 °C | [2] |
| Boiling Point (Predicted) | 260.8 ± 25.0 °C at 760 mmHg | |
| Density (Predicted) | 1.312 ± 0.06 g/cm³ | |
| pKa (Predicted) | 4.51 ± 0.10 | |
| Solubility | Soluble in DMSO |
Synthesis and Purification
A common synthetic route to this compound involves the hydrogenation of its unsaturated precursor, 3-(3,5-difluorophenyl)propenoic acid (also known as 3,5-difluorocinnamic acid).
Experimental Protocol: Hydrogenation of 3-(3,5-difluorophenyl)propenoic acid[1]
Materials:
-
3-(3,5-difluorophenyl)propenoic acid
-
10% Palladium on carbon (Pd/C)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
A solution of 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) is prepared in tetrahydrofuran (100 ml).
-
A slurry of 10% palladium on carbon (1.5 g) in ethyl acetate is prepared.
-
The solution and the slurry are combined in a suitable reaction vessel.
-
The mixture is shaken under a hydrogen atmosphere at a pressure of 50 psi for 4 hours.
-
Upon completion of the reaction, the mixture is filtered to remove the palladium on carbon catalyst.
-
The filtrate is concentrated under reduced pressure to yield this compound. The reported yield for this procedure is 99% as a yellow oil.[1]
Purification: While the initial product may be an oil, this compound is a solid at room temperature. Purification can be achieved by recrystallization from a suitable solvent system or by column chromatography.
Spectral Data
Detailed experimental spectral data for this compound is not widely available in public databases. However, based on its structure and data for analogous compounds, the expected spectral characteristics are outlined below.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons: The aromatic region will display a characteristic pattern for a 1,3,5-trisubstituted benzene ring with two equivalent fluorine atoms. This will likely result in a triplet for the proton at the C4 position and a doublet of triplets (or a complex multiplet) for the two equivalent protons at the C2 and C6 positions due to coupling with both the adjacent aromatic proton and the fluorine atoms.
-
Aliphatic Protons: The propionic acid side chain will exhibit two triplets, one for the methylene group adjacent to the aromatic ring (Cα) and another for the methylene group adjacent to the carboxyl group (Cβ). The Cα protons will be coupled to the Cβ protons, and vice versa.
-
Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxyl group will be observed, the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the downfield region (typically ~170-180 ppm) corresponding to the carboxylic acid carbonyl carbon.
-
Aromatic Carbons: The aromatic region will show signals for the four distinct types of carbon atoms in the phenyl ring. The carbons directly bonded to fluorine (C3 and C5) will appear as doublets due to carbon-fluorine coupling. The other aromatic carbons will also be identifiable.
-
Aliphatic Carbons: Two signals in the upfield region corresponding to the two methylene carbons of the propionic acid side chain.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl stretching vibration of the carboxylic acid.
-
C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ due to the carbon-fluorine stretching vibrations.
-
C-H Stretch: Absorptions for aromatic and aliphatic C-H stretching will be observed around 2850-3100 cm⁻¹.
Mass Spectrometry
The mass spectrum (electron ionization) is expected to show a molecular ion peak [M]⁺ at m/z 186. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragments of the phenylpropionic acid structure.
Reactivity and Stability
This compound is expected to exhibit reactivity typical of a carboxylic acid, such as esterification, amide formation, and reduction of the carboxyl group. The difluorinated phenyl ring is generally stable, but may undergo nucleophilic aromatic substitution under harsh conditions.
For stability testing, a forced degradation study would be recommended to understand its degradation pathways under various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. This is a critical step in drug development to establish the intrinsic stability of the molecule. A general workflow for a forced degradation study is illustrated below.
Biological Activity
While specific biological data for this compound is limited in the public domain, its structural class, arylpropionic acids, is well-known for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4]
A study on a related compound, 1-(tert-butyl)-3-(3,5-difluorophenyl)prop-2-en-1-one, demonstrated potent inhibition of fMLF-induced neutrophilic superoxide production with an IC₅₀ of 6.52 ± 0.57 μM.[5] This suggests that the 3,5-difluorophenyl moiety might be a key pharmacophore for modulating inflammatory responses. It is plausible that this compound could exhibit similar or related activities, potentially through the inhibition of enzymes involved in inflammatory signaling pathways.
Further research is required to elucidate the specific biological targets and pharmacological profile of this compound. A general experimental workflow for screening for COX inhibition is provided below.
Experimental Protocol: In Vitro COX Inhibition Assay (General)[6]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX enzymes is utilized to generate a colored product from a chromogenic substrate. The inhibition of this reaction by the test compound is measured spectrophotometrically.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
Tris-HCl buffer
-
Hematin
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, hematin, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations to the wells. Control wells should receive only the solvent.
-
Pre-incubate the plate (e.g., for 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance of the colored product over time at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate the rate of reaction from the change in absorbance.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a fluorinated analogue of arylpropionic acids with potential for further investigation in drug discovery. This technical guide has summarized its known chemical and physical properties, provided a synthetic protocol, and outlined the expected spectral characteristics. While detailed experimental data, particularly regarding its biological activity and stability, are not extensively available, the information presented here provides a solid foundation for researchers and drug development professionals to initiate further studies on this promising compound. The exploration of its potential anti-inflammatory properties, guided by the activity of related compounds, represents a logical and compelling direction for future research.
References
- 1. rsc.org [rsc.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(3,5-Difluorophenyl)propionic acid (CAS 84315-24-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information on 3-(3,5-Difluorophenyl)propionic acid. Significant gaps in the scientific literature exist regarding its biological activity and detailed experimental protocols.
Introduction
This compound, with the CAS number 84315-24-2, is a fluorinated aromatic carboxylic acid. Its structure is characterized by a propionic acid moiety attached to a benzene ring substituted with two fluorine atoms at the 3 and 5 positions. While arylpropionic acid derivatives are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory effects, specific pharmacological data for this particular compound is limited in publicly accessible scientific literature.[1] This guide aims to consolidate the available technical information on its chemical properties, synthesis, and safety, while also highlighting the current gaps in knowledge regarding its biological profile.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier catalogs and databases.
| Property | Value | Reference(s) |
| CAS Number | 84315-24-2 | [2][3] |
| Molecular Formula | C₉H₈F₂O₂ | [2][3] |
| Molecular Weight | 186.16 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 59-61 °C | |
| Boiling Point | 260.8±25.0 °C (Predicted) | [2] |
| Density | 1.312±0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.51±0.10 (Predicted) | [2] |
| Solubility | Soluble in DMSO |
Synonyms: 3,5-Difluorohydrocinnamic acid, 3-(3,5-Difluorophenyl)propanoic acid.
Synthesis and Purification
Synthesis Methodology
A common synthetic route to this compound involves the catalytic hydrogenation of 3-(3,5-difluorophenyl)propenoic acid.[4]
Experimental Protocol:
A solution of 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) in tetrahydrofuran (100 ml) is combined with a slurry of 10% palladium on carbon (1.5 g) in ethyl acetate.[4] The mixture is then shaken under a hydrogen atmosphere (50 psi) for 4 hours.[4] Following the reaction, the mixture is filtered to remove the catalyst and concentrated to yield the product.[4] This procedure reports a high yield of 99%.[4]
To illustrate the synthetic process, a workflow diagram is provided below.
Purification
Detailed purification protocols for this compound are not explicitly described in the available literature. Standard techniques for the purification of solid carboxylic acids, such as recrystallization from a suitable solvent system (e.g., ethanol/water, toluene), would likely be applicable. The choice of solvent would depend on the solubility of the crude product and impurities.
Biological Activity and Mechanism of Action
As of the date of this document, there is a notable absence of published research detailing the specific biological activities, mechanism of action, or involvement in signaling pathways of this compound.
While the broader class of arylpropionic acid derivatives is known for its anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, it is crucial to note that no such data has been found for this specific compound.[1]
A recent study investigated a series of 1,3-disubstituted prop-2-en-1-one derivatives for their ability to inhibit neutrophilic inflammation.[5] Within this series, a compound bearing a 3-(3,5-difluorophenyl) group, specifically (E)-1-(tert-butyl)-3-(3,5-difluorophenyl)prop-2-en-1-one, demonstrated potent inhibition of fMLF-induced neutrophilic superoxide anion generation with an IC₅₀ of 6.52 ± 0.57 μM.[5] However, this is a different molecule and these findings cannot be directly extrapolated to this compound.
Due to the lack of data on signaling pathway involvement, no diagrams can be provided at this time.
Spectroscopic Data
Comprehensive, publicly available spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound is limited. While data for structurally related compounds are available, they are not a substitute for the data of the compound . Researchers are advised to acquire their own analytical data for confirmation of identity and purity.
Safety and Handling
This compound is classified as a hazardous substance. The following information is derived from safety data sheets provided by chemical suppliers.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Eyeshields
-
Gloves
-
Dust mask (type N95 or equivalent)
It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to take appropriate measures to avoid direct contact and inhalation.
Conclusion and Future Directions
This compound is a commercially available compound with well-defined chemical and physical properties. A straightforward synthetic route has been reported. However, a significant gap exists in the scientific literature concerning its biological activity. The lack of pharmacological data, including target identification, mechanism of action, and quantitative measures of activity, presents a clear opportunity for future research.
For drug development professionals, this compound could be a candidate for inclusion in screening libraries to explore its potential in various therapeutic areas. The inhibitory activity of a structurally related compound on neutrophil superoxide generation suggests that exploring its anti-inflammatory potential could be a valuable starting point.[5] Further research is warranted to elucidate the pharmacological profile of this compound and determine its potential as a lead compound in drug discovery programs.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. This compound | 84315-24-2 [chemicalbook.com]
- 3. This compound | C9H8F2O2 | CID 3669498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-(3,5-Difluorophenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(3,5-Difluorophenyl)propionic acid, a valuable intermediate in the development of various pharmaceutical compounds. This document details two primary synthetic routes, complete with experimental protocols, quantitative data, and characterization methods.
Introduction
This compound is a substituted aromatic carboxylic acid. Its structural features, particularly the difluorinated phenyl ring, make it a key building block in medicinal chemistry. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide outlines the synthesis of the precursor, 3-(3,5-difluorophenyl)propenoic acid, followed by its reduction to the target compound, this compound.
Synthesis of this compound
The primary and most efficient route for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, 3-(3,5-difluorophenyl)propenoic acid.
Route 1: Catalytic Hydrogenation of 3-(3,5-difluorophenyl)propenoic acid
This method involves the reduction of the carbon-carbon double bond of the propenoic acid side chain using hydrogen gas and a palladium catalyst. It is a clean and high-yielding reaction.
Experimental Protocol:
-
Reaction Setup: In a hydrogenation vessel, a solution of 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) is prepared in 100 ml of tetrahydrofuran.
-
Catalyst Addition: A slurry of 1.5 g of 10% palladium on activated carbon (Pd/C) in ethyl acetate is added to the solution.
-
Hydrogenation: The reaction mixture is shaken under a hydrogen atmosphere at a pressure of 50 psi for 4 hours.
-
Work-up:
-
The reaction mixture is filtered to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be further purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexanes.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-(3,5-difluorophenyl)propenoic acid | |
| Reagents | 10% Pd/C, H₂ | |
| Solvent | Tetrahydrofuran, Ethyl Acetate | |
| Reaction Time | 4 hours | |
| Hydrogen Pressure | 50 psi | |
| Yield | 99% |
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Synthesis of the Precursor: 3-(3,5-difluorophenyl)propenoic Acid
The starting material for the hydrogenation reaction, 3-(3,5-difluorophenyl)propenoic acid, can be synthesized via a Knoevenagel condensation.
Route 2: Knoevenagel Condensation
This reaction involves the condensation of 3,5-difluorobenzaldehyde with malonic acid, catalyzed by a weak base such as piperidine or pyridine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 3,5-difluorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) are dissolved in pyridine.
-
Catalyst Addition: A catalytic amount of piperidine is added to the solution.
-
Reaction: The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up:
-
The reaction mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid.
-
The resulting precipitate is collected by vacuum filtration.
-
-
Purification: The crude product is washed with cold water and can be recrystallized from ethanol or an ethanol/water mixture to afford pure 3-(3,5-difluorophenyl)propenoic acid.
Quantitative Data:
| Parameter | Value |
| Starting Materials | 3,5-difluorobenzaldehyde, Malonic Acid |
| Reagents | Piperidine (catalyst) |
| Solvent | Pyridine |
| Reaction Temperature | Reflux |
| Typical Yield | Good to Excellent |
Reaction Scheme Diagram:
Synthesis of 3,5-Difluorohydrocinnamic Acid: A Technical Guide
This in-depth technical guide provides a detailed protocol for the synthesis of 3,5-Difluorohydrocinnamic acid, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The fluorinated aromatic structure of this compound makes it a significant building block for creating bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Synthesis Protocol: Catalytic Hydrogenation of 3,5-Difluorocinnamic Acid
The most direct and efficient method for the synthesis of 3,5-Difluorohydrocinnamic acid is through the catalytic hydrogenation of its unsaturated precursor, 3,5-Difluorocinnamic acid. This reaction involves the reduction of the carbon-carbon double bond in the cinnamic acid derivative.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of 3,5-Difluorohydrocinnamic acid via catalytic hydrogenation.
| Parameter | Value |
| Starting Material | 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) |
| Catalyst | 10% Palladium on Carbon (1.5 g) |
| Solvents | Tetrahydrofuran (100 ml), Ethyl Acetate |
| Hydrogen Pressure | 50 psi |
| Reaction Time | 4 hours |
| Product Yield | 8 g (99%) |
| Product Form | Yellow oil |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 3,5-Difluorohydrocinnamic acid.
Materials:
-
3-(3,5-difluorophenyl)propenoic acid
-
10% Palladium on carbon (Pd/C)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hydrogen gas
-
Pressurized reaction vessel (e.g., Parr shaker)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable pressure-resistant reactor, dissolve 0.0435 mol of 3-(3,5-difluorophenyl)propenoic acid in 100 ml of tetrahydrofuran.
-
Catalyst Addition: To this solution, add a slurry of 1.5 g of 10% palladium on carbon in a small amount of ethyl acetate.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Shake the mixture vigorously at room temperature for 4 hours.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas.
-
Filtration: Filter the reaction mixture to remove the palladium on carbon catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvents.
-
Product Isolation: The resulting residue is the final product, 3,5-Difluorohydrocinnamic acid, obtained as a yellow oil (8 g, 99% yield).[1]
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 3,5-Difluorohydrocinnamic acid.
Caption: Synthesis workflow for 3,5-Difluorohydrocinnamic acid.
This protocol provides a reliable and high-yielding method for the preparation of 3,5-Difluorohydrocinnamic acid, an important intermediate for further chemical synthesis.
References
Introduction: The Role of Fluorination in Phenylpropionic Acid Derivatives
An in-depth technical guide on the biological activity of fluorinated phenylpropionic acids for researchers, scientists, and drug development professionals.
Phenylpropionic acids are a significant class of compounds in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. A key example is the 2-arylpropionic acid group, which includes many common Non-Steroidal Anti-inflammatory Drugs (NSAIDs) like ibuprofen and ketoprofen.[1] The introduction of fluorine atoms into these molecules is a strategic approach used in drug design to modulate their physicochemical and biological properties.[2][3]
Fluorine's unique characteristics—high electronegativity, small atomic size (similar to hydrogen), and the strength of the carbon-fluorine bond—can significantly enhance a drug's profile.[4][5][6] Strategic fluorination can lead to:
-
Improved Potency and Selectivity : Altering the electronic properties of the molecule can lead to stronger and more specific interactions with biological targets.[4]
-
Enhanced Metabolic Stability : The high strength of the C-F bond can block metabolic pathways, increasing the drug's half-life and bioavailability.[2][5]
-
Modified Lipophilicity : Fluorination can alter a molecule's ability to cross cellular membranes, which can improve its absorption and distribution in the body.[4][6]
This guide provides a technical overview of the biological activities of fluorinated phenylpropionic acids, with a primary focus on their anti-inflammatory effects through cyclooxygenase (COX) inhibition, as well as other emerging therapeutic applications.
Primary Biological Activity: Anti-inflammatory Effects via COX Inhibition
The principal mechanism of anti-inflammatory action for most phenylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1][7]
There are two main isoforms of this enzyme:
-
COX-1 : A constitutively expressed enzyme involved in physiological functions such as protecting the gastrointestinal mucosa and maintaining kidney function.[7][8]
-
COX-2 : An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammation and pain.[7][8]
The therapeutic goal for many NSAIDs is to selectively inhibit COX-2 to reduce inflammation while minimizing the inhibition of COX-1 to avoid common side effects like gastric ulcers.[8] Fluorinated phenylpropionic acids, such as Flurbiprofen, are potent inhibitors of both COX isoforms.[9][10]
Signaling Pathway: The Arachidonic Acid Cascade
The following diagram illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, the key pathway inhibited by fluorinated phenylpropionic acids.
Caption: The Arachidonic Acid Cascade and the site of COX inhibition.
Quantitative Data: COX-1 and COX-2 Inhibition
The inhibitory activity of fluorinated phenylpropionic acids is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| Flurbiprofen | COX-1 (ovine) | 0.42 | LC-MS/MS based assay | [11] |
| COX-2 (human) | 2.75 | LC-MS/MS based assay | [11] | |
| (S)-Flurbiprofen | COX-1 (human) | More potent than R-enantiomer | In vitro assays | [10] |
| COX-2 (human) | More potent than R-enantiomer | In vitro assays | [10] | |
| (R)-Flurbiprofen | COX-1 (human) | Virtually inactive | In vitro assays | [12] |
| COX-2 (human) | Virtually inactive | In vitro assays | [12] | |
| 2-Fluoroloxoprofen Derivative (11a) | COX-1 / COX-2 | Exhibited higher anti-inflammatory activity than 2-fluoroloxoprofen | In vivo (Carrageenan-induced edema) | [13] |
| Compound 6h | COX-1 | 2.15 | Colorimetric Inhibitor Screening | [14] |
| COX-2 | 0.23 | Colorimetric Inhibitor Screening | [14] | |
| Compound 6l | COX-1 | 1.83 | Colorimetric Inhibitor Screening | [14] |
| COX-2 | 0.21 | Colorimetric Inhibitor Screening | [14] | |
| Ibuprofen (Reference) | COX-1 | 5.16 | Colorimetric Inhibitor Screening | [14] |
| COX-2 | 10.28 | Colorimetric Inhibitor Screening | [14] | |
| Nimesulide (Reference) | COX-2 | 0.19 | Colorimetric Inhibitor Screening | [14] |
Note: Direct comparison of IC50 values should be done cautiously as they can vary based on the specific assay conditions, enzyme source (species), and substrates used.
Experimental Protocols: In Vitro COX Inhibition Assay
Several methods exist for determining the COX inhibitory activity of compounds in vitro.[8] A common method is the colorimetric or fluorometric screening assay, which measures the peroxidase activity of the COX enzyme.[15][16]
Detailed Methodology: Colorimetric COX Inhibition Assay
This protocol is a synthesized example based on commercially available kits and published methods.[7][15]
1. Materials and Reagents:
-
Assay Buffer : 0.1 M Tris-HCl, pH 8.0.
-
Heme : Cofactor for COX activity, diluted in assay buffer.
-
Enzyme : Purified ovine or human recombinant COX-1 or COX-2.
-
Test Compound : Fluorinated phenylpropionic acid dissolved in DMSO to create stock solutions, then serially diluted.
-
Reference Inhibitor : A known COX inhibitor (e.g., celecoxib, indomethacin) for comparison.[11]
-
Substrate : Arachidonic acid solution.
-
Detection Reagent : N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) for colorimetric detection.
-
96-well plate and a plate reader capable of measuring absorbance at ~590 nm.
2. Assay Procedure:
-
Reagent Preparation : Prepare all solutions. Dilute the enzyme and heme in cold assay buffer just before use. Prepare serial dilutions of the test compound and reference inhibitor.
-
Plate Setup :
-
Background Wells : Add 160 µL of Assay Buffer and 10 µL of Heme.
-
100% Initial Activity Wells (Control) : Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Inhibitor Wells : Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of the diluted test compound or reference inhibitor.
-
-
Inhibitor Incubation : Gently shake the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation : Add 10 µL of the colorimetric substrate (TMPD) to all wells, followed by 10 µL of arachidonic acid to initiate the reaction.
-
Detection : Immediately begin monitoring the absorbance at 590 nm every minute for 5-10 minutes using a plate reader. The rate of color development is proportional to the peroxidase activity.
-
Data Analysis :
-
Calculate the initial reaction rates for all wells.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable curve (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical in vitro COX inhibition screening assay.
Caption: General workflow for an in vitro COX inhibition assay.
Other Notable Biological Activities
While anti-inflammatory activity is the most well-known, fluorinated phenylpropionic acids and their derivatives have been investigated for other therapeutic applications.
Anticancer Activity
Several NSAIDs, including those from the 2-arylpropionic acid class, have shown chemopreventive and anticancer effects.[17] The mechanisms are still under investigation but may involve both COX-dependent and COX-independent pathways. Fluorinated derivatives are being explored to enhance this activity. For instance, some fluorinated 7-phenyl-pyrroloquinolinone derivatives, which share structural similarities, have demonstrated potent cytotoxicity in human tumor cell lines by inhibiting tubulin assembly.[18][19]
Antibacterial Activity
Recent research has focused on synthesizing phenylpropionic acid derivatives with dual anti-inflammatory and antibacterial properties. In one study, several 2-(4-substitutedmethylphenyl)propionic acid derivatives were synthesized and evaluated. Compounds 6h and 6l (see table above) not only showed potent COX inhibition but also displayed promising antibacterial activity against various strains.[14]
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 6d | 12.5 | 25 | [14] |
| 6h | 6.25 | 12.5 | [14] |
| 6l | 6.25 | 6.25 | [14] |
| 6m | 12.5 | 12.5 | [14] |
| Chloramphenicol (Reference) | 3.12 | 6.25 | [14] |
G Protein-Coupled Receptor 40 (GPR40) Agonism
Fluorinated phenylpropionic acid derivatives have been identified as potent agonists for GPR40, a receptor involved in glucose-stimulated insulin secretion. This has led to the discovery of potential new treatments for type 2 diabetes. For example, the compound 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid showed a strong glucose-lowering effect in animal models.[20]
Transthyretin (TTR) Stabilization
Analogues of flurbiprofen have been investigated as stabilizers of the protein transthyretin (TTR). Destabilization of the TTR tetramer can lead to amyloidosis. These fluorinated compounds can bind to TTR, stabilizing its native structure and inhibiting the formation of amyloid aggregates.[21]
Conclusion
Fluorinated phenylpropionic acids are a versatile class of compounds with significant therapeutic potential. Their primary, well-established biological activity is the inhibition of COX enzymes, making them effective anti-inflammatory agents. The strategic incorporation of fluorine often enhances potency and modulates the selectivity profile. Detailed in vitro assays provide a robust framework for quantifying this activity and guiding further drug development. Furthermore, emerging research into their anticancer, antibacterial, and metabolic regulatory roles highlights the broad and promising future for this chemical class in addressing a range of diseases. Continued exploration of structure-activity relationships will be crucial for designing next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zjwintime.com [zjwintime.com]
- 5. mdpi.com [mdpi.com]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(3,5-Difluorophenyl)propionic Acid
This technical guide provides a comprehensive structural analysis of 3-(3,5-Difluorophenyl)propionic acid, tailored for researchers, scientists, and professionals in drug development. The document outlines the compound's physicochemical properties, a detailed synthesis protocol, and an extensive theoretical spectroscopic analysis.
Physicochemical and Structural Data
This compound, a derivative of aryl propionic acid, possesses distinct chemical features due to its difluorinated phenyl ring. The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 59-61 °C | [1] |
| CAS Number | 84315-24-2 | [1] |
| SMILES String | OC(=O)CCc1cc(F)cc(F)c1 | [1] |
| InChI Key | SAAKANGUQMVTHQ-UHFFFAOYSA-N | [1] |
Synthesis Protocol
A common method for the synthesis of this compound is through the catalytic hydrogenation of its unsaturated precursor, 3-(3,5-difluorophenyl)propenoic acid.
Experimental Protocol: Hydrogenation of 3-(3,5-difluorophenyl)propenoic acid
Materials:
-
3-(3,5-difluorophenyl)propenoic acid
-
10% Palladium on carbon (Pd/C)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)
-
Rotary evaporator
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel, a solution of 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) in 100 ml of tetrahydrofuran is prepared.
-
Catalyst Addition: A slurry of 1.5 g of 10% palladium on carbon in ethyl acetate is carefully added to the reaction vessel.
-
Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is then shaken under a hydrogen pressure of 50 psi for 4 hours.
-
Work-up: Upon completion of the reaction, the mixture is filtered to remove the palladium on carbon catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the final product, this compound, as a yellow oil which solidifies upon standing.[2]
Spectroscopic Structural Analysis (Theoretical)
Due to the lack of publicly available experimental spectra, this section provides a theoretical analysis of the expected spectroscopic features of this compound based on its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show four distinct signals:
-
Aromatic Protons (H-2', H-4', H-6'): The proton at the 4'-position will appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the two equivalent protons at the 2' and 6' positions. The protons at the 2' and 6' positions will appear as a doublet of doublets or a multiplet. These aromatic protons are expected in the range of δ 6.5-7.5 ppm .
-
Methylene Protons (α to COOH): The two protons on the carbon adjacent to the carboxyl group will appear as a triplet, coupled to the adjacent methylene group, in the range of δ 2.5-2.9 ppm .
-
Methylene Protons (β to COOH): The two protons on the carbon adjacent to the phenyl ring will appear as a triplet, coupled to the other methylene group, in the range of δ 2.8-3.2 ppm .
-
Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxyl group, typically in the range of δ 10-12 ppm .
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show seven signals:
-
Carbonyl Carbon: A signal for the carboxylic acid carbonyl group, expected in the range of δ 170-180 ppm .
-
Aromatic Carbons: Four signals for the aromatic carbons. The carbons bonded to fluorine (C-3' and C-5') will show a large one-bond C-F coupling constant and are expected to be downfield. The other aromatic carbons (C-1', C-2', C-4', C-6') will also have distinct chemical shifts. The aromatic region is typically δ 100-165 ppm .
-
Methylene Carbons: Two signals for the two aliphatic methylene carbons, expected in the range of δ 25-40 ppm .
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms on the phenyl ring. This signal will likely be a multiplet due to coupling with the aromatic protons. The chemical shift for aryl fluorides typically appears in the range of -100 to -140 ppm relative to CFCl₃.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following absorption bands:
-
O-H Stretch: A broad band from approximately 2500-3300 cm⁻¹ , characteristic of the carboxylic acid O-H stretching.
-
C-H Stretch (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹ .
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹ .
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
In mass spectrometry with electron ionization (EI-MS), the following would be expected:
-
Molecular Ion Peak (M⁺): A peak at m/z = 186, corresponding to the molecular weight of the compound.
-
Fragmentation Patterns: Common fragmentation would involve the loss of the carboxyl group (-COOH, 45 Da) and potentially cleavage of the propionic acid side chain.
Potential Biological Activity
While no specific biological activity or mechanism of action has been documented for this compound in the searched literature, its structural class, aryl propionic acid derivatives, is well-known in pharmacology. Many compounds in this class are non-steroidal anti-inflammatory drugs (NSAIDs).
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. It is plausible that this compound could exhibit similar inhibitory activity on COX enzymes, but this would require experimental validation.
Given its structure, this compound could be a candidate for investigation in areas such as:
-
Anti-inflammatory therapies
-
Analgesic drug development
-
Antipyretic research
Further research, including in vitro enzyme assays and in vivo studies, would be necessary to determine the specific biological activities and pharmacological profile of this compound.
References
Spectroscopic Profile of 3-(3,5-Difluorophenyl)propionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(3,5-Difluorophenyl)propionic acid, a compound of interest in pharmaceutical research and development. Due to the limited availability of public experimental spectra, this document presents a combination of predicted data based on established spectroscopic principles and detailed, generalized experimental protocols for obtaining such data. This guide is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds.
Chemical Structure and Properties
This compound
-
Molecular Formula: C₉H₈F₂O₂
-
Molecular Weight: 186.16 g/mol
-
CAS Number: 84315-24-2
-
Physical State: Solid
-
Melting Point: 59-61 °C
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~6.7-6.9 | Triplet of Triplets | 1H | Ar-H (at C4) |
| ~6.6-6.8 | Doublet of Triplets | 2H | Ar-H (at C2, C6) |
| ~2.95 | Triplet | 2H | -CH₂- (alpha to Ar) |
| ~2.70 | Triplet | 2H | -CH₂- (alpha to COOH) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | C=O (Carboxylic Acid) |
| ~163 (d, J ≈ 245 Hz) | C-F (C3, C5 of Ar) |
| ~144 (t, J ≈ 10 Hz) | C-ipso (C1 of Ar) |
| ~112 (d, J ≈ 25 Hz) | C-H (C2, C6 of Ar) |
| ~102 (t, J ≈ 25 Hz) | C-H (C4 of Ar) |
| ~35 | -CH₂- (alpha to COOH) |
| ~30 | -CH₂- (alpha to Ar) |
Table 3: Predicted FT-IR Spectroscopic Data (Solid, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1620, ~1590 | Medium | C=C stretch (Aromatic Ring) |
| ~1450 | Medium | C-H bend (aliphatic) |
| ~1300 | Strong | C-O stretch |
| ~1120 | Strong | C-F stretch |
| ~850 | Strong | C-H out-of-plane bend (Aromatic) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 186 | ~40 | [M]⁺ |
| 141 | ~100 | [M - COOH]⁺ |
| 128 | ~30 | [M - CH₂COOH]⁺ |
| 113 | ~60 | [C₆H₃F₂CH₂]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. Sample Preparation for ¹H and ¹³C NMR
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
1.2. ¹H NMR Spectroscopy Protocol
-
Insert the prepared NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
1.3. ¹³C NMR Spectroscopy Protocol
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include:
-
Pulse angle: 30 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Process the FID using a Fourier transform with an exponential multiplication to improve the signal-to-noise ratio.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
2.1. Sample Preparation (KBr Pellet Method)
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
2.2. FT-IR Spectroscopy Protocol
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.
Mass Spectrometry (MS)
3.1. Sample Preparation
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).
3.2. Mass Spectrometry Protocol (Electron Ionization)
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.
-
If using a direct insertion probe, the sample is heated to induce volatilization.
-
In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
Unraveling the Mechanism of Action of 3-(3,5-Difluorophenyl)propionic Acid: A Technical Overview
Despite a comprehensive review of the scientific literature, a detailed mechanism of action for 3-(3,5-Difluorophenyl)propionic acid remains to be fully elucidated. Currently, there is a notable absence of specific in-vitro or in-vivo studies providing quantitative data (e.g., IC50, Ki, or EC50 values) or detailing the explicit biological targets and signaling pathways directly modulated by this compound. Consequently, the creation of an in-depth technical guide with structured data tables and specific experimental protocols, as initially requested, is not feasible based on publicly available information.
This document, therefore, serves to provide a broader context based on the known biological activities of the chemical class to which this compound belongs—arylpropionic acid derivatives. This class of compounds is well-established for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. Furthermore, research on structurally related compounds suggests a potential, yet unconfirmed, role in modulating intracellular signaling cascades such as the MAPK/Akt pathway.
Potential Mechanisms of Action
Cyclooxygenase (COX) Inhibition
Arylpropionic acids are a prominent class of nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: Constitutively expressed in most tissues and responsible for baseline physiological functions, including protection of the gastric mucosa and maintenance of kidney function.
-
COX-2: Inducibly expressed at sites of inflammation and in cancerous tissues, and is the primary target for anti-inflammatory drugs.
The inhibitory action of arylpropionic acids on COX enzymes is typically competitive and reversible. The carboxylate group of the propionic acid moiety is thought to interact with a conserved arginine residue in the active site of the COX enzyme, thereby preventing the binding of the natural substrate, arachidonic acid.
Modulation of MAPK/Akt Signaling Pathways
Emerging research on derivatives of this compound suggests a potential role in modulating intracellular signaling pathways, specifically the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (Akt) pathways. These pathways are critical regulators of a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.
-
MAPK Pathway: A cascade of protein kinases that transduces extracellular signals to the nucleus, leading to the regulation of gene expression. Key components include ERK, JNK, and p38 MAPKs.
-
Akt (Protein Kinase B) Pathway: A central signaling pathway that promotes cell survival, growth, and proliferation.
A study on a 1,3-disubstituted prop-2-en-1-one derivative containing the 3-(3,5-difluorophenyl) moiety demonstrated inhibitory effects on neutrophilic inflammation through the modulation of these pathways. However, it is crucial to note that this is a derivative, and the biological activity of the parent compound, this compound, may differ significantly.
Future Directions
To fully elucidate the mechanism of action of this compound, further research is imperative. The following experimental approaches would be critical in providing the necessary data:
-
In Vitro Enzyme Inhibition Assays: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2 enzymes. This would involve measuring the IC50 values.
-
Cell-Based Assays: To investigate the effects of the compound on cellular processes such as inflammation, proliferation, and apoptosis in relevant cell lines.
-
Western Blot Analysis: To assess the phosphorylation status of key proteins in the MAPK and Akt signaling pathways in response to treatment with the compound.
-
In Vivo Animal Models: To evaluate the anti-inflammatory, analgesic, and other potential therapeutic effects of the compound in preclinical models of disease.
Without such dedicated studies, the precise mechanism of action of this compound will remain speculative. The scientific community awaits further research to unlock the therapeutic potential of this and other related compounds.
A Technical Guide to the Therapeutic Targets of Difluorophenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The incorporation of a difluorophenyl moiety is a widely utilized strategy in modern medicinal chemistry to enhance the therapeutic potential of small molecules. The unique physicochemical properties imparted by the fluorine atoms—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—have led to the development of numerous drugs and clinical candidates across a range of diseases. This technical guide provides an in-depth overview of the key therapeutic targets of difluorophenyl-containing compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Cyclooxygenase (COX) Enzymes: Anti-inflammatory and Analgesic Agents
A prominent class of difluorophenyl compounds exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][2] These enzymes, with their two main isoforms COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[3][4]
1.1. Key Compounds and Quantitative Data
Diflunisal and Celecoxib are two notable examples of difluorophenyl-containing nonsteroidal anti-inflammatory drugs (NSAIDs). Diflunisal, a derivative of salicylic acid, is a non-selective COX inhibitor, while Celecoxib exhibits selectivity for COX-2.[1][2][5][6] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4]
| Compound | Target(s) | IC50 | Assay Type | Reference |
| Diflunisal | COX-1, COX-2 | Varies by assay | Enzyme Inhibition | [1][2] |
| Celecoxib | COX-2 | ~150 nM | Whole Blood Assay | [6] |
| COX-1 | ~15 µM | Whole Blood Assay | [6] |
1.2. Experimental Protocol: COX Inhibition Assay (Whole Blood)
This protocol outlines a common method to determine the inhibitory potency of compounds against COX-1 and COX-2 in a physiologically relevant setting.
Objective: To measure the IC50 of a test compound for the inhibition of prostaglandin E2 (PGE2) production via COX-1 and COX-2.
Materials:
-
Heparinized whole blood from healthy volunteers.
-
Test compound (e.g., Celecoxib) dissolved in a suitable vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Arachidonic acid.
-
PGE2 ELISA kit.
-
96-well plates.
-
CO2 incubator.
Methodology:
-
COX-2 Induction:
-
Incubate whole blood with LPS (10 µg/mL) for 24 hours at 37°C in a CO2 incubator to induce COX-2 expression.
-
-
Compound Incubation:
-
Add varying concentrations of the test compound to both LPS-stimulated (for COX-2 activity) and unstimulated (for COX-1 activity) whole blood samples.
-
Incubate for 30 minutes at 37°C.
-
-
Prostaglandin Synthesis:
-
Initiate prostaglandin synthesis by adding arachidonic acid (30 µM).
-
Incubate for 30 minutes at 37°C.
-
-
Sample Preparation:
-
Stop the reaction by placing the samples on ice.
-
Centrifuge to separate the plasma.
-
-
PGE2 Quantification:
-
Measure the concentration of PGE2 in the plasma using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of PGE2 production for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
1.3. Signaling Pathway
The inhibition of COX enzymes by difluorophenyl compounds directly impacts the prostaglandin synthesis pathway.
Protein Kinases: Targeted Cancer Therapy
The difluorophenyl motif is a common feature in a multitude of protein kinase inhibitors developed for cancer therapy.[7] These compounds often target specific kinases that are dysregulated in various malignancies, leading to uncontrolled cell proliferation and survival.[8]
2.1. Key Compounds and Quantitative Data
Several FDA-approved and investigational kinase inhibitors incorporate a difluorophenyl group. These include inhibitors of the MAPK pathway (Trametinib), HER2 (Tucatinib), and multi-kinase inhibitors (Foretinib).[9][10][11][12]
| Compound | Primary Target(s) | IC50 | Assay Type | Reference |
| Trametinib | MEK1, MEK2 | ~0.92 nM, ~1.8 nM | Cell-free | [8] |
| Tucatinib (ARRY-380) | HER2 (ErbB2) | 8 nM | Cell-based | [12] |
| p95 HER2 | 7 nM | Cell-based | [12] | |
| Foretinib | MET, VEGFR2 | Nanomolar range | In vitro | [11][13] |
| Vemurafenib | BRAF V600E | 31 nM | Cell-free | [14] |
2.2. Experimental Protocol: Kinase Inhibition Assay (Cell-free)
This protocol describes a general method for determining the in vitro potency of a kinase inhibitor.
Objective: To determine the IC50 of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., MEK1).
-
Kinase-specific substrate (e.g., inactive ERK2).
-
ATP.
-
Test compound (e.g., Trametinib) in DMSO.
-
Kinase reaction buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
Plate reader.
Methodology:
-
Compound Plating:
-
Serially dilute the test compound in DMSO and add to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Add the kinase, substrate, and ATP to the wells containing the compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically luminescence-based and is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response curve.
-
2.3. Signaling Pathways
Difluorophenyl-containing kinase inhibitors can target various critical signaling pathways in cancer cells, such as the MAPK/ERK and HER2 pathways.
MAPK/ERK Pathway Inhibition by Trametinib
HER2 Pathway Inhibition by Tucatinib
Other Therapeutic Targets
The utility of the difluorophenyl group extends beyond COX and kinase inhibition. Compounds bearing this moiety have been developed to target a diverse range of other proteins and enzymes.
3.1. Key Compounds and Targets
| Compound | Primary Target(s) | Therapeutic Area | Reference |
| PH-797804 | p38 MAP kinase | Inflammation | [15] |
| 1-n-heptyl-5-(3,4-difluorophenyl) biguanide | EGFR signaling pathway | Non-small cell lung cancer | [16] |
3.2. Experimental Workflow: Target Identification and Validation
The process of identifying and validating novel therapeutic targets for new difluorophenyl compounds often follows a structured workflow.
Conclusion
The difluorophenyl moiety is a valuable component in the medicinal chemist's toolkit, enabling the development of potent and selective modulators of a wide array of biological targets. From the well-established inhibition of COX enzymes and protein kinases to the exploration of novel targets, difluorophenyl-containing compounds continue to make a significant impact on drug discovery and development. The data and protocols presented in this guide serve as a resource for researchers aiming to further understand and exploit the therapeutic potential of this important chemical scaffold.
References
- 1. What is Diflunisal used for? [synapse.patsnap.com]
- 2. Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 3. news-medical.net [news-medical.net]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. dermnetnz.org [dermnetnz.org]
- 10. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Vemurafenib - Wikipedia [en.wikipedia.org]
- 15. PH-797804 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide inhibits non-small cell lung cancer cell growth by downregulating the EGFR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Fluorine Substitution in Phenylpropionic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into phenylpropionic acid scaffolds represents a key strategy in modern medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of this important class of molecules, which includes widely used nonsteroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth analysis of the role of fluorine substitution, focusing on its impact on cyclooxygenase (COX) inhibition, metabolic stability, and overall drug efficacy. Through a comprehensive review of available data, detailed experimental protocols, and visual representations of relevant biological pathways, this document serves as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
Introduction: The Impact of Fluorine in Drug Design
Fluorine, the most electronegative element, possesses unique properties that make it a valuable tool in drug design. Its small size allows it to act as a bioisostere of a hydrogen atom, minimizing steric hindrance while profoundly altering electronic properties. The substitution of hydrogen with fluorine in a drug candidate can lead to significant improvements in:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) isoenzymes. This can lead to a longer in vivo half-life and improved bioavailability.
-
Binding Affinity: The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups and create favorable electrostatic interactions with target proteins, potentially enhancing binding affinity and potency.
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cellular membranes.
This guide will explore these principles within the context of phenylpropionic acid derivatives, a class of compounds renowned for their therapeutic effects, primarily as inhibitors of cyclooxygenase (COX) enzymes.
Pharmacodynamics: Fluorine's Influence on Cyclooxygenase (COX) Inhibition
Phenylpropionic acids, such as ibuprofen and flurbiprofen, exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, which are central to the prostaglandin biosynthesis pathway. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation.
The Prostaglandin Biosynthesis Pathway and COX Inhibition
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane. COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor to various other prostaglandins and thromboxanes. Phenylpropionic acid derivatives act as competitive inhibitors, binding to the active site of COX enzymes and preventing the binding of arachidonic acid.
Caption: Prostaglandin biosynthesis pathway and the inhibitory action of phenylpropionic acids.
Comparative COX Inhibition: Ibuprofen vs. Flurbiprofen
Flurbiprofen, a fluorinated phenylpropionic acid, and its non-fluorinated counterpart, ibuprofen, are both non-selective COX inhibitors. However, the presence of the fluorine atom in flurbiprofen influences its inhibitory potency.[1]
Table 1: Comparative In Vitro COX Inhibition
| Compound | Target | IC50 (μM) | Reference |
| (S)-Flurbiprofen | COX-1 | ~0.5 | [2] |
| (S)-Flurbiprofen | COX-2 | ~0.5 | [2] |
| Ibuprofen | COX-1 | 1.8 - 13 | [3] |
| Ibuprofen | COX-2 | 1.8 - 51 | [3] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented provides a general comparison of potency.
The data suggests that (S)-flurbiprofen is a more potent inhibitor of both COX-1 and COX-2 compared to ibuprofen. This enhanced potency can be attributed to the electronic effects of the fluorine atom, which may lead to more favorable interactions within the enzyme's active site.
Structural Basis of COX Inhibition
The active sites of COX-1 and COX-2 are highly similar, but a key difference lies in the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2.[4][5] This substitution creates a small side pocket in the COX-2 active site, which has been exploited for the design of COX-2 selective inhibitors.[5] While both ibuprofen and flurbiprofen are non-selective, the fluorine atom in flurbiprofen can engage in unique interactions within the hydrophobic channel of the active site, contributing to its increased potency.
Pharmacokinetics: The Role of Fluorine in Metabolic Stability
A significant advantage of incorporating fluorine into drug molecules is the enhancement of metabolic stability. Phenylpropionic acids are primarily metabolized in the liver by the cytochrome P450 system.
Metabolic Pathways of Flurbiprofen
Flurbiprofen is extensively metabolized, with the major pathway being hydroxylation to 4'-hydroxyflurbiprofen, a reaction primarily catalyzed by the CYP2C9 isoenzyme.[6][7][8][9] This is followed by conjugation with glucuronic acid.[9]
Caption: Major metabolic pathway of flurbiprofen.
Comparative Pharmacokinetics and Metabolic Stability
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Ibuprofen | Flurbiprofen | Reference |
| Tmax (h) | 1.25 | 1.5 - 2.0 | [10][11] |
| Half-life (t½) (h) | 1.8 - 2.0 | 3 - 4 | [9][10] |
| Protein Binding (%) | >99 | >99 | [10] |
The longer half-life of flurbiprofen compared to ibuprofen suggests a slower rate of metabolic clearance, which can be attributed in part to the C-F bond's resistance to enzymatic attack.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of 2-Phenylpropionic Acid (Non-fluorinated analog)
-
Materials: Benzyl cyanide, dimethyl carbonate (DMC), potassium carbonate, diethyl ether, sodium hydroxide, hydrochloric acid, sodium sulfate.
-
Procedure:
-
In a pressure vessel, combine benzyl cyanide, dimethyl carbonate, and potassium carbonate.[12]
-
Heat the mixture under pressure. The reaction is typically monitored by gas chromatography until the starting material is consumed.[12]
-
After cooling and releasing the pressure, the mixture is extracted with diethyl ether.[12]
-
The organic extracts are dried and the solvent is evaporated to yield crude 2-phenylpropionitrile.[12]
-
The crude nitrile is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.[13][14]
-
After cooling, the reaction mixture is acidified with hydrochloric acid.[13][14]
-
The resulting precipitate is extracted with diethyl ether, and the organic layer is dried and evaporated to yield 2-phenylpropionic acid, which can be further purified by distillation.[13]
-
Synthesis of Flurbiprofen (Fluorinated analog)
-
Materials: 2-Fluoro-4-bromobiphenyl, magnesium, carbon dioxide, hydrochloric acid, diethyl ether, or a palladium catalyst and a suitable boronic acid for Suzuki coupling.
-
Procedure (via Grignard Reaction):
-
Prepare the Grignard reagent by reacting 2-fluoro-4-bromobiphenyl with magnesium turnings in anhydrous diethyl ether.
-
Bubble dry carbon dioxide gas through the Grignard solution.
-
Quench the reaction with dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers and evaporate the solvent to yield flurbiprofen, which can be purified by recrystallization.
-
-
Procedure (via Suzuki Coupling):
-
A more modern and efficient approach involves a palladium-catalyzed Suzuki coupling reaction.[15][16]
-
Couple 2-(3-fluoro-4-bromophenyl)propionic acid with phenylboronic acid in an aqueous system with a palladium on carbon (Pd/C) catalyst under alkaline conditions.[16]
-
The product, flurbiprofen, can be isolated and purified, often with high yields.[15]
-
In Vitro COX Inhibition Assay
Caption: General workflow for an in vitro COX inhibition assay.
-
Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), heme (cofactor), reaction buffer (e.g., Tris-HCl), test compounds, and a detection system (e.g., ELISA kit for PGE2).
-
Procedure:
-
In a 96-well plate, add reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add various concentrations of the test compound (e.g., flurbiprofen) or a vehicle control.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specific time.
-
Terminate the reaction using a stop solution (e.g., hydrochloric acid).
-
Measure the amount of prostaglandin produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the data.
-
Microsomal Stability Assay
Caption: General workflow for a microsomal stability assay.
-
Materials: Liver microsomes (human or animal), NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), phosphate buffer, test compound, and an organic solvent (e.g., acetonitrile) for quenching.
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the test compound.[17][18][19]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[17][19]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.[17][19]
-
Precipitate the proteins by centrifugation.[17]
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the elimination rate constant, from which the in vitro half-life can be calculated.
-
Conclusion
The strategic incorporation of fluorine into the phenylpropionic acid scaffold, as exemplified by flurbiprofen, demonstrates a powerful approach to enhancing the pharmacological properties of this class of drugs. Fluorine substitution leads to a more potent inhibition of COX enzymes and contributes to increased metabolic stability, resulting in a longer in vivo half-life compared to its non-fluorinated counterparts like ibuprofen. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of novel fluorinated phenylpropionic acid derivatives. A thorough understanding of the principles outlined herein is crucial for the rational design of next-generation anti-inflammatory agents with improved efficacy and pharmacokinetic profiles.
References
- 1. Flurbiprofen vs Ibuprofen | Power [withpower.com]
- 2. apexbt.com [apexbt.com]
- 3. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flurbiprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. wjpmr.com [wjpmr.com]
- 10. Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]
- 15. moodle2.units.it [moodle2.units.it]
- 16. CN112225657A - Preparation method of flurbiprofen - Google Patents [patents.google.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. creative-bioarray.com [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols: 3-(3,5-Difluorophenyl)propionic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,5-Difluorophenyl)propionic acid, also known as 3,5-difluorohydrocinnamic acid, is a key building block in the synthesis of various pharmaceutical compounds. Its difluorinated phenyl ring is a common motif in modern drug discovery, often introduced to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes and experimental protocols for the use of this compound as a pharmaceutical intermediate, with a specific focus on its application in the synthesis of potent and selective G-protein coupled receptor 120 (GPR120) agonists for the potential treatment of type 2 diabetes and other metabolic disorders.
Application: Intermediate for the Synthesis of GPR120 Agonists
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for the treatment of type 2 diabetes and inflammatory conditions. Activation of GPR120 by long-chain fatty acids or synthetic agonists leads to the potentiation of glucose-stimulated insulin secretion, enhances glucose uptake in adipocytes, and exerts anti-inflammatory effects.
This compound serves as a crucial starting material for the synthesis of a class of potent GPR120 agonists. The 3,5-difluorophenyl group is a key pharmacophore that contributes to the high potency and selectivity of these compounds. A notable example of a potent GPR120 agonist that can be conceptually derived from this intermediate is TUG-891 and its analogs.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 84315-24-2 |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.16 g/mol |
| Appearance | Solid |
| Melting Point | 59-61 °C |
| Purity (typical) | ≥97% |
Table 2: Biological Activity of a Representative GPR120 Agonist Derived from a Phenylpropionic Acid Scaffold
The following table presents the half-maximal effective concentration (EC₅₀) values for a representative GPR120 agonist, TUG-891, which features a related structural motif. These values indicate the concentration of the compound required to elicit a half-maximal response in in-vitro assays.
| Compound | Target | Assay Type | Cell Line | EC₅₀ (nM) |
| TUG-891 | Human GPR120 | Calcium Flux | CHO cells | 43.7 |
| TUG-891 | Mouse GPR120 | Calcium Flux | CHO cells | 16.98 |
| TUG-891 | Human GPR120 | β-Arrestin Recruitment | HEK293 cells | 43.65 |
Data is compiled from publicly available research literature. EC₅₀ values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Synthesis of a GPR120 Agonist Intermediate
This protocol outlines a plausible synthetic route to a key biphenyl intermediate, a precursor to GPR120 agonists, starting from this compound.
Step 1: Esterification of this compound
-
To a solution of this compound (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 3-(3,5-difluorophenyl)propanoate.
-
Expected Yield: 90-95%
-
Step 2: Suzuki Coupling to form the Biphenyl Moiety
-
In a reaction vessel, combine methyl 3-(3,5-difluorophenyl)propanoate (1.0 eq), a suitable boronic acid derivative (e.g., (4-methoxy-4'-methyl-[1,1'-biphenyl]-2-yl)boronic acid) (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a mixture of toluene and water (e.g., 4:1) as the solvent.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the desired biphenyl compound.
-
Expected Yield: 70-85%
-
Step 3: Hydrolysis of the Ester to the Carboxylic Acid
-
Dissolve the biphenyl ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final GPR120 agonist.
-
Expected Yield: 85-95%
-
Protocol 2: In-Vitro GPR120 Activity Assay (Calcium Flux)
This protocol describes a common method to assess the agonist activity of a synthesized compound at the GPR120 receptor.
-
Cell Culture: Maintain a stable cell line overexpressing human GPR120 (e.g., CHO-K1 or HEK293) in appropriate culture medium.
-
Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate at a suitable density and incubate overnight to allow for cell attachment.
-
Dye Loading: Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye solution. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound and a known GPR120 agonist (positive control) in an appropriate assay buffer.
-
Assay Measurement: Use a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading for each well.
-
Add the test compound or control to the wells.
-
Immediately begin kinetic reading of fluorescence intensity over a period of 2-3 minutes.
-
-
Data Analysis: The increase in intracellular calcium upon agonist stimulation will result in an increase in fluorescence. Calculate the response over baseline and plot a dose-response curve to determine the EC₅₀ value of the test compound.
Mandatory Visualizations
Caption: GPR120 Signaling Pathway.
Caption: Synthetic workflow for a GPR120 agonist.
Caption: Quality control workflow for intermediates.
Application Notes and Protocols: 3-(3,5-Difluorophenyl)propionic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,5-Difluorophenyl)propionic acid is a synthetic arylpropionic acid derivative. While the broader class of arylpropionic acids is known for its non-steroidal anti-inflammatory drug (NSAID) activity, recent findings suggest a novel and potent application for fluorinated derivatives in metabolic diseases. Specifically, the introduction of a difluoro substitution on the phenyl ring has been shown to significantly enhance agonist activity at the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1] GPR120 is a promising therapeutic target for type 2 diabetes, obesity, and inflammatory conditions.
These application notes provide a comprehensive overview of the potential uses of this compound in drug discovery, with a primary focus on its role as a GPR120 agonist. Protocols for key experiments are detailed to facilitate the investigation of its biological activity.
Potential Applications
-
Primary Application: GPR120 Agonism for Metabolic Diseases
-
Type 2 Diabetes: GPR120 activation enhances glucose-stimulated insulin secretion, improves insulin sensitivity, and protects pancreatic β-cells from lipotoxicity-induced dysfunction.
-
Obesity: Central activation of GPR120 has been shown to acutely inhibit food intake and food reward. It is also implicated in adipocyte differentiation and lipid metabolism.[2][3]
-
Inflammation: GPR120 activation in macrophages exhibits potent anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.[4]
-
-
Secondary/Exploratory Applications (based on the arylpropionic acid scaffold):
-
Anti-inflammatory Agent: Potential for development as a novel anti-inflammatory drug, possibly with a different mechanism or side-effect profile compared to traditional NSAIDs.[5][6][7][8]
-
Oncology: Some propionic acid derivatives have demonstrated anti-cancer properties.[9][10][11] The activity of this compound in cancer cell lines could be a valuable area of investigation.
-
Quantitative Data Summary
While specific quantitative data for this compound is not yet widely published, the following table provides a template for summarizing key experimental outcomes. Representative data from known GPR120 agonists are included for comparison.
| Parameter | This compound (Hypothetical Data) | TUG-891 (Reference GPR120 Agonist) |
| GPR120 Binding Affinity (Ki) | To be determined | ~29 nM |
| GPR120 Functional Activity (EC50) | To be determined | ~30 nM (Calcium Mobilization) |
| In-vitro Anti-inflammatory Activity (IC50) | To be determined | Varies by assay |
| In-vivo Efficacy (Animal Model) | To be determined | Effective in rodent models of diabetes and inflammation |
Experimental Protocols
Protocol 1: In-vitro GPR120 Activation Assay (Calcium Mobilization)
This protocol describes a method to determine the agonist activity of this compound on GPR120 by measuring intracellular calcium mobilization in a cell line stably expressing the receptor.
Materials:
-
HEK293 cells stably expressing human GPR120 (HEK293-hGPR120)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
TUG-891 (positive control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Culture: Culture HEK293-hGPR120 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells/well and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Preparation: Prepare a 2X serial dilution of this compound and the positive control (TUG-891) in HBSS.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject 100 µL of the 2X compound solution into the wells.
-
Immediately begin recording the fluorescence intensity for at least 120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response of the positive control.
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: In-vitro Anti-inflammatory Assay (LPS-induced TNF-α release in Macrophages)
This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
24-well tissue culture plates
-
TNF-α ELISA kit
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare various concentrations of this compound and dexamethasone in DMEM.
-
Remove the old medium and pre-treat the cells with the compounds for 2 hours.
-
-
LPS Stimulation: Add LPS to each well (except for the negative control wells) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells. Carefully collect the supernatant for TNF-α measurement.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay: To rule out cytotoxicity, perform an MTT assay on the remaining cells in the plate.
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-only treated cells.
-
Plot the percentage inhibition versus the log of the compound concentration and determine the IC50 value.
-
Visualizations
Caption: GPR120 signaling pathway activated by an agonist.
Caption: A typical experimental workflow for drug discovery.
References
- 1. CN106431898A - Synthesis and use of phenylpropionic acid derivatives - Google Patents [patents.google.com]
- 2. Central Agonism of GPR120 Acutely Inhibits Food Intake and Food Reward and Chronically Suppresses Anxiety-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer [mdpi.com]
- 10. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 3-(3,5-Difluorophenyl)propionic Acid for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylpropionic acids are a well-established class of compounds with a broad spectrum of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The derivatization of the carboxylic acid moiety of these compounds into esters, amides, and other functional groups presents a valuable strategy for modulating their pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for the derivatization of 3-(3,5-difluorophenyl)propionic acid and its subsequent evaluation in relevant bioassays. The difluoro substitution on the phenyl ring is of particular interest for its potential to enhance metabolic stability and binding affinity to biological targets.
Derivatization Strategies
The carboxylic acid group of this compound is the primary site for derivatization. The two most common and versatile strategies are esterification and amide bond formation.
Protocol 1: Synthesis of Amide Derivatives via Amide Coupling
Amide coupling is a robust method for generating a diverse library of derivatives by reacting the carboxylic acid with a wide range of primary and secondary amines.[2] Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), as well as uronium-based reagents like HATU.[3]
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (1.5 eq) to the reaction mixture.
-
In a separate flask, dissolve EDC (1.2 eq) in anhydrous DCM.
-
Slowly add the EDC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired amide derivative.
Protocol 2: Synthesis of Ester Derivatives via Fischer Esterification
Fischer esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols in the presence of an acid catalyst.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, propanol)
-
Concentrated sulfuric acid (catalytic amount)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in anhydrous diethyl ether and wash with saturated aqueous sodium bicarbonate solution (2x) to neutralize the acid catalyst, followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired ester derivative.
Bioassay Protocols
Based on the known biological activities of arylpropionic acid derivatives, the following bioassays are recommended to evaluate the potential of the newly synthesized compounds.
Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the inhibitory potency of the synthesized derivatives against the COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.[4][5]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Synthesized derivatives (dissolved in DMSO)
-
Reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
96-well microplates
-
Plate reader capable of colorimetric or fluorometric detection
-
COX inhibitor screening assay kit (e.g., Cayman Chemical, Abcam)
Procedure:
-
Prepare serial dilutions of the synthesized derivatives and reference inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.[6][7]
-
Add the diluted derivatives or reference inhibitors to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction according to the kit manufacturer's instructions.
-
Measure the production of prostaglandins (e.g., PGE2) using a colorimetric or fluorometric method as per the kit protocol.
-
Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control.
-
Determine the IC50 value for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 4: NF-κB Luciferase Reporter Assay
This cell-based assay is used to assess the ability of the synthesized derivatives to inhibit the NF-κB signaling pathway, a critical pathway in the inflammatory response.[8][9]
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Tumor necrosis factor-alpha (TNF-α) or other NF-κB activators
-
Synthesized derivatives (dissolved in DMSO)
-
Reference inhibitor (e.g., Bay 11-7082)
-
96-well cell culture plates (opaque)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HEK293-NF-κB reporter cells in an opaque 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized derivatives or reference inhibitor for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α, for 6-8 hours. Include an unstimulated control and a vehicle control.
-
After the incubation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.[2]
-
Measure the luminescence using a luminometer.[8]
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compounds relative to the stimulated vehicle control.
-
Determine the IC50 value for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
The quantitative data obtained from the bioassays should be summarized in clear and structured tables for easy comparison of the activity of the different derivatives.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound Derivatives
| Compound ID | Derivative Type | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| DFPA-01 | Amide | Benzyl | >100 | 15.2 ± 1.8 | >6.6 |
| DFPA-02 | Amide | Phenyl | 85.3 ± 7.1 | 10.5 ± 0.9 | 8.1 |
| DFPA-03 | Ester | Ethyl | >100 | 45.7 ± 4.2 | >2.2 |
| Ibuprofen | - | - | 12.5 ± 1.1 | 25.1 ± 2.3 | 0.5 |
| Celecoxib | - | - | 80.1 ± 6.5 | 0.05 ± 0.01 | 1602 |
Note: The data presented in this table is representative and for illustrative purposes only. Actual values must be determined experimentally.
Table 2: Inhibition of TNF-α-induced NF-κB Activity by this compound Derivatives
| Compound ID | Derivative Type | R Group | NF-κB Inhibition IC50 (µM) |
| DFPA-01 | Amide | Benzyl | 25.8 ± 2.1 |
| DFPA-02 | Amide | Phenyl | 18.3 ± 1.5 |
| DFPA-03 | Ester | Ethyl | 52.1 ± 4.9 |
| Bay 11-7082 | - | - | 5.2 ± 0.4 |
Note: The data presented in this table is representative and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for derivatization and bioassays.
Caption: Cyclooxygenase (COX) signaling pathway.
Caption: NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. bowdish.ca [bowdish.ca]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol for the HPLC Analysis of 3-(3,5-Difluorophenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of 3-(3,5-Difluorophenyl)propionic acid using High-Performance Liquid Chromatography (HPLC). The provided protocol is designed to be a starting point for method development and validation in research and quality control environments.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of raw materials, in-process samples, and final products. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is based on established principles for the separation of acidic compounds and is adaptable to various laboratory settings.[2][3][4]
Chemical and Physical Properties:
| Property | Value | Reference |
| CAS Number | 84315-24-2 | [5][6] |
| Molecular Formula | C9H8F2O2 | [5][6] |
| Molecular Weight | 186.16 g/mol | [5] |
| Melting Point | 59-61 °C | [5][6] |
Experimental Protocol
This section outlines the necessary materials, equipment, and step-by-step procedures for the HPLC analysis of this compound.
Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (or Formic acid for MS compatibility) (ACS grade or higher)[3][4]
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Binary or Quaternary Solvent Delivery System
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following conditions are a recommended starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-1 min: 30% B, 1-10 min: 30% to 70% B, 10-12 min: 70% B, 12-13 min: 70% to 30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C[7] |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm[2] |
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase initial conditions (70% Mobile Phase A, 30% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the diluent (50:50 acetonitrile:water) to achieve a theoretical concentration within the calibration range.
-
Vortex and sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Data Presentation
The following table summarizes the expected quantitative data from the analysis. These values should be determined during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | To be determined experimentally |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Caption: Principle of Reversed-Phase Chromatographic Separation.
References
- 1. This compound | 84315-24-2 [chemicalbook.com]
- 2. longdom.org [longdom.org]
- 3. Separation of 3,3-Bis(p-chlorophenyl)propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Propionic acid | SIELC Technologies [sielc.com]
- 5. 3-(3,5-二氟苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-(3,5-difluorophenyl)propanoic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Application Note: 1H and 13C NMR Analysis of 3-(3,5-Difluorophenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the characterization of 3-(3,5-Difluorophenyl)propionic acid using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data, comprehensive experimental procedures for sample preparation and data acquisition, and a structural diagram to aid in spectral interpretation. This information is valuable for the identification, purity assessment, and structural elucidation of this compound in research and drug development settings.
Introduction
This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and purity assessment of such molecules. This application note presents the expected 1H and 13C NMR spectral data for this compound and provides a standardized protocol for obtaining high-quality NMR spectra.
Predicted NMR Spectral Data
Due to the limited availability of experimental spectra for this compound, the following 1H and 13C NMR data are predicted based on the analysis of its parent compound, 3-phenylpropionic acid, and the known substituent effects of fluorine atoms on the benzene ring. The spectra are referenced to a standard solvent, Chloroform-d (CDCl3), with Tetramethylsilane (TMS) as an internal standard.
Table 1: Predicted 1H NMR Data for this compound in CDCl3
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | broad singlet | 1H | -COOH |
| ~6.7 - 6.9 | multiplet | 3H | Ar-H |
| ~2.9 - 3.1 | triplet | 2H | -CH2-Ar |
| ~2.6 - 2.8 | triplet | 2H | -CH2-COOH |
Table 2: Predicted 13C NMR Data for this compound in CDCl3
| Chemical Shift (δ, ppm) | Assignment |
| ~178 - 180 | C=O |
| ~162 - 164 (d, 1JCF) | C-F |
| ~144 - 146 (t) | C-CH2 (ipso) |
| ~112 - 114 (d, 2JCF) | C-H (ortho to F) |
| ~102 - 104 (t, 3JCF) | C-H (para to F) |
| ~34 - 36 | -CH2-Ar |
| ~30 - 32 | -CH2-COOH |
Experimental Protocols
This section outlines the methodology for the preparation of a sample of this compound for NMR analysis and the parameters for data acquisition.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial. Chloroform-d is a common solvent for non-polar to moderately polar organic compounds.[1] Other deuterated solvents such as acetone-d6 or DMSO-d6 may also be used depending on the solubility of the compound.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the solid. If necessary, the sample can be sonicated for a few minutes.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
-
Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., Tetramethylsilane - TMS) can be added. For routine characterization, the residual solvent peak can be used as a reference.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Temperature: 298 K.
-
Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with atom numbering to facilitate the correlation of NMR signals to the specific proton and carbon nuclei.
Caption: Molecular structure of this compound.
Data Interpretation
-
¹H NMR: The proton spectrum will show a characteristic broad singlet for the carboxylic acid proton at a downfield chemical shift. The aromatic region will display a complex multiplet pattern due to proton-proton and proton-fluorine couplings. The two methylene groups of the propionic acid chain will appear as two distinct triplets, assuming free rotation.
-
¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon in the downfield region. The aromatic carbons will be split due to coupling with the fluorine atoms (C-F coupling). The two methylene carbons will have distinct chemical shifts.
Conclusion
This application note provides a framework for the 1H and 13C NMR analysis of this compound. The predicted data and detailed protocols will assist researchers in the structural verification and quality control of this compound. The provided information is essential for professionals in chemical research and drug development who rely on accurate and reproducible analytical data.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 3-(3,5-Difluorophenyl)propionic acid
INTRODUCTION 3-(3,5-Difluorophenyl)propionic acid is a fluorinated aromatic carboxylic acid.[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in various matrices, particularly in pharmaceutical research and development where it may be used as an intermediate. This application note outlines a proposed fragmentation pathway and provides a general protocol for its analysis using mass spectrometry.
The molecular formula of this compound is C₉H₈F₂O₂, with a molecular weight of 186.16 g/mol .
PROPOSED FRAGMENTATION PATHWAY Based on the general principles of mass spectrometry, the fragmentation of this compound is expected to follow characteristic pathways for aromatic carboxylic acids.[2][3] A strong molecular ion peak is anticipated due to the stability of the aromatic ring.[3] Key fragmentation events are likely to involve the carboxylic acid group and the propyl chain.
The primary fragmentation steps are proposed as follows:
-
Loss of the hydroxyl radical (-OH): Cleavage of the C-OH bond results in the formation of an acylium ion. This is a common fragmentation for carboxylic acids.[2][3]
-
Loss of the carboxyl group (-COOH): Cleavage of the bond between the propyl chain and the carboxyl group leads to the loss of a neutral COOH radical.[2][3]
-
Benzylic cleavage: Cleavage of the C-C bond alpha to the aromatic ring results in the formation of a stable benzylic cation.
-
McLafferty Rearrangement: Although less common for aromatic acids compared to aliphatic ones, a McLafferty rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond is a possibility.
EXPERIMENTAL PROTOCOL This protocol provides a general procedure for the analysis of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
ESI source
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution to the desired concentrations (e.g., 1, 10, 100, 1000 ng/mL).
LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Negative Ion Electrospray (ESI-) is often suitable for carboxylic acids. Positive Ion Electrospray (ESI+) can also be used. |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350 °C |
| Collision Gas | Argon |
| MS Scan Range | m/z 50-250 |
| MS/MS | Select the precursor ion [M-H]⁻ (m/z 185.0) or [M+H]⁺ (m/z 187.0) for fragmentation analysis. Optimize collision energy to observe characteristic product ions. |
DATA PRESENTATION The following table summarizes the expected major ions and their corresponding mass-to-charge ratios (m/z) for this compound in both positive and negative ion modes.
Table 1: Proposed Mass Fragments of this compound
| Ion Description | Proposed Structure / Formula | Calculated m/z (Positive Mode) | Calculated m/z (Negative Mode) |
| Molecular Ion | [C₉H₈F₂O₂]⁺ | 186.05 | - |
| Protonated Molecule | [C₉H₈F₂O₂ + H]⁺ | 187.05 | - |
| Deprotonated Molecule | [C₉H₈F₂O₂ - H]⁻ | - | 185.04 |
| Loss of -OH | [C₉H₇F₂O]⁺ | 169.04 | - |
| Loss of H₂O | [C₉H₆F₂O]⁺ | 168.04 | - |
| Loss of -COOH | [C₈H₇F₂]⁺ | 141.05 | - |
| Benzylic Cleavage Product | [C₇H₅F₂]⁺ | 127.03 | - |
VISUALIZATION OF PROPOSED FRAGMENTATION PATHWAY The following diagram illustrates the proposed fragmentation pathway of protonated this compound.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
CONCLUSION This application note provides a theoretical framework for the mass spectrometric analysis of this compound. The proposed fragmentation patterns and the outlined experimental protocol serve as a valuable starting point for researchers and scientists involved in the analysis of this and similar fluorinated aromatic compounds. The expected fragmentation primarily involves losses from the carboxylic acid moiety and cleavage of the propyl side chain. Experimental verification is recommended to confirm the proposed fragmentation pathway and to optimize the analytical method for specific applications.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-(3,5-Difluorophenyl)propionic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chiral 3-arylpropionic acids are important structural motifs in a variety of pharmaceuticals and biologically active molecules. The stereochemistry at the α-carbon is often crucial for their therapeutic efficacy and safety. This document provides detailed application notes and protocols for the asymmetric synthesis of chiral 3-(3,5-difluorophenyl)propionic acid derivatives, a class of compounds with potential applications in drug discovery due to the unique properties conferred by the difluorophenyl group. The primary method detailed herein is a substrate-controlled diastereoselective alkylation utilizing a chiral auxiliary, a robust and well-established strategy for the synthesis of enantiomerically enriched carboxylic acid derivatives.
Overview of the Synthetic Strategy
The enantioselective synthesis of the target compound is achieved through a three-step sequence employing a commercially available chiral auxiliary, specifically a (4R)-4-benzyl-2-oxazolidinone. This method allows for the introduction of a new stereocenter at the α-position to the carboxyl group with a high degree of stereocontrol. The general workflow is depicted below.
Quantitative Data Summary
The following table summarizes the expected yields and stereoselectivities for the key steps in the synthesis of a representative chiral 2-methyl-3-(3,5-difluorophenyl)propionic acid. These values are based on analogous transformations reported in the literature for structurally similar substrates.
| Step | Product | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |
| 1. Acylation | (4R)-4-Benzyl-3-[3-(3,5-difluorophenyl)propanoyl]-2-oxazolidinone | 85-95 | N/A | N/A |
| 2. Diastereoselective Methylation | (4R)-4-Benzyl-3-[(2S)-2-methyl-3-(3,5-difluorophenyl)propanoyl]-2-oxazolidinone | 80-90 | >95:5 | N/A |
| 3. Auxiliary Cleavage | (S)-2-Methyl-3-(3,5-difluorophenyl)propionic acid | 85-95 | N/A | >95 |
| Overall | (S)-2-Methyl-3-(3,5-difluorophenyl)propionic acid | 60-75 | N/A | >95 |
Detailed Experimental Protocols
Materials and Methods:
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of (4R)-4-Benzyl-3-[3-(3,5-difluorophenyl)propanoyl]-2-oxazolidinone
This protocol describes the coupling of this compound with the chiral auxiliary.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add pivaloyl chloride (1.1 eq) dropwise. Stir the resulting mixture at 0 °C for 1 hour to form the mixed anhydride.
-
In a separate flask, dissolve (4R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C.
-
Add n-butyllithium (1.0 eq, as a solution in hexanes) dropwise and stir for 15 minutes to generate the lithium salt.
-
Transfer the mixed anhydride solution to the solution of the oxazolidinone lithium salt via cannula at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-acyloxazolidinone.
Protocol 2: Diastereoselective Alkylation
This protocol details the formation of the new stereocenter via methylation.
Procedure:
-
Dissolve the N-acyloxazolidinone (1.0 eq) from Protocol 1 in anhydrous THF (0.1 M) and cool the solution to -78 °C.
-
Add sodium hexamethyldisilazide (NaHMDS, 1.1 eq, as a 1.0 M solution in THF) dropwise. Stir the mixture at -78 °C for 30 minutes to form the sodium enolate.
-
Add methyl iodide (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the alkylated product.
Protocol 3: Chiral Auxiliary Cleavage
This protocol describes the hydrolysis of the N-acyl bond to release the chiral carboxylic acid and recover the auxiliary.
Procedure:
-
Dissolve the alkylated N-acyloxazolidinone (1.0 eq) from Protocol 2 in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 1.0 M aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture at 0 °C for 2 hours.
-
Quench the reaction by adding a 1.5 M aqueous solution of sodium sulfite until a negative peroxide test is obtained (using peroxide test strips).
-
Concentrate the mixture in vacuo to remove the THF.
-
Extract the aqueous solution with dichloromethane (3x) to recover the chiral auxiliary. The combined organic layers can be dried and concentrated to recover the (4R)-4-benzyl-2-oxazolidinone.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the ethyl acetate layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the chiral this compound derivative.
Signaling Pathway Analogy: Stereochemical Control
The stereochemical outcome of the alkylation step can be visualized as a signaling pathway where the chiral auxiliary directs the incoming electrophile to a specific face of the enolate.
The protocols described provide a reliable and highly stereoselective method for the synthesis of chiral this compound derivatives. The use of a chiral auxiliary allows for excellent control over the stereochemistry of the newly formed chiral center. The mild reaction conditions and high yields make this a valuable methodology for researchers in medicinal chemistry and drug development.
Application Notes and Protocols: Utilizing 3-(3,5-Difluorophenyl)propionic Acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylpropionic acid derivatives are a well-established class of compounds with a wide range of biological activities, famously including non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The unique structural motifs of these molecules make them attractive candidates for screening as inhibitors of various other enzymes. This document provides a detailed framework for assessing the inhibitory potential of 3-(3,5-Difluorophenyl)propionic acid against a hypothetical enzyme target.
While, as of the latest literature review, specific enzyme inhibition data for this compound is not publicly available, this document serves as a comprehensive guide to performing such assays. The protocols and data presentation formats provided herein are based on established methodologies in enzyme kinetics and can be adapted for screening this compound against a variety of enzyme classes. For illustrative purposes, we will reference a generic kinase enzyme assay.
Hypothetical Data Presentation
Effective data presentation is crucial for comparing the potency of potential inhibitors. The following table illustrates how quantitative data from enzyme inhibition assays for this compound could be summarized.
Table 1: Inhibitory Activity of this compound Against Kinase X
| Compound | Target Enzyme | Assay Type | Substrate | IC50 (µM)[1] | Ki (µM) | Inhibition Type |
| This compound | Kinase X | In vitro kinase | Peptide-based | 15.2 ± 1.8 | 7.8 | Competitive |
| Staurosporine (Control) | Kinase X | In vitro kinase | Peptide-based | 0.01 ± 0.002 | 0.005 | Competitive |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed and standardized protocol is essential for obtaining reproducible results in enzyme inhibition assays.[2] The following is a representative protocol for an in vitro kinase inhibition assay.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent-Based)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
2. Materials and Reagents:
-
Recombinant human kinase X (e.g., from a commercial supplier)
-
Kinase substrate (peptide specific to kinase X)
-
ATP (Adenosine triphosphate)
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well white microplates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
3. Experimental Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
4. Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., from 100 µM to 0.01 µM). Prepare similar dilutions for the positive control (Staurosporine).
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a high concentration of the control inhibitor as a positive control (0% activity).
-
Enzyme Addition: Dilute the kinase X enzyme to the desired concentration in kinase assay buffer. Add the diluted enzyme solution (e.g., 10 µL) to each well.
-
Incubation: Gently mix the plate and incubate for a defined period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a mixture of the kinase substrate and ATP in the kinase assay buffer. Add this mixture (e.g., 15 µL) to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at room temperature. The duration should be within the linear range of the reaction.
-
Signal Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate as per the manufacturer's instructions.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Signaling Pathway Context
Understanding the signaling pathway in which the target enzyme operates is crucial for interpreting the potential downstream effects of an inhibitor. For instance, if this compound were to inhibit a key kinase in a cancer-related pathway, it could have therapeutic potential.
Caption: A generic MAPK/ERK signaling pathway.
Conclusion
This document outlines the necessary steps and considerations for evaluating this compound as a potential enzyme inhibitor. By employing rigorous experimental protocols, systematic data analysis, and considering the broader biological context, researchers can effectively assess the therapeutic potential of this and other novel compounds. The provided templates for data presentation and experimental workflows are intended to serve as a valuable resource for drug discovery and development professionals.
References
Application Notes and Protocols for the Coupling of 3-(3,5-Difluorophenyl)propionic Acid to Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. 3-(3,5-Difluorophenyl)propionic acid is a valuable building block in drug discovery, with the difluorophenyl motif often incorporated to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document provides detailed protocols for the coupling of this compound to a variety of primary and secondary amines using two common and efficient coupling strategies: the carbodiimide-mediated coupling with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt), and a protocol utilizing the uronium salt-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Reaction Mechanisms
The fundamental principle behind both EDC/HOBt and HATU mediated amide bond formation is the activation of the carboxylic acid to a more reactive species that is susceptible to nucleophilic attack by an amine.
EDC/HOBt Coupling Mechanism
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. This intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea. The addition of HOBt mitigates these side reactions by trapping the O-acylisourea to form an active HOBt ester, which then readily reacts with the amine to form the desired amide with minimal racemization.[1][2]
Caption: Mechanism of EDC/HOBt mediated amide coupling.
HATU Coupling Mechanism
HATU is an aminium-based coupling reagent that reacts with the carboxylate anion (formed by deprotonation of the carboxylic acid with a non-nucleophilic base) to generate a highly reactive OAt-active ester.[3][4] The 7-azabenzotriazole (At) leaving group is a superior activating group compared to HOBt, leading to faster reaction times and higher yields, especially for sterically hindered substrates. The activated ester then reacts with the amine to yield the amide product.[3]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Cell-Based Assays with 3-(3,5-Difluorophenyl)propionic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylpropionic acid derivatives represent a significant class of molecules with diverse biological activities.[1][2] This document provides detailed application notes and protocols for the development of cell-based assays to investigate a novel series of compounds: 3-(3,5-difluorophenyl)propionic acid analogs. Given the structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs) that have been identified as γ-secretase modulators (GSMs), a primary application for these analogs is in the discovery of novel agents for Alzheimer's disease.[3]
γ-secretase is a multi-protein enzyme complex that plays a critical role in the processing of transmembrane proteins, including the amyloid precursor protein (APP) and Notch.[4][5] Its cleavage of APP leads to the production of various amyloid-β (Aβ) peptides. An imbalance in this process, particularly the overproduction of the Aβ42 peptide, is a central event in the pathogenesis of Alzheimer's disease.[6] Therefore, identifying compounds that can modulate γ-secretase activity to selectively reduce the production of toxic Aβ42 is a key therapeutic strategy.[4][6]
These protocols outline the necessary cell-based assays to screen and characterize this compound analogs for their potential as γ-secretase modulators. The described assays will enable researchers to assess the potency of these compounds in reducing Aβ peptide production and their selectivity over Notch cleavage, a critical aspect for avoiding potential side effects.[3][7]
Data Presentation: Comparative Analysis of Novel Analogs
Effective drug discovery relies on the systematic comparison of compound activity. The following tables provide a template for summarizing quantitative data obtained from the described assays.
Table 1: γ-Secretase Modulatory Activity of this compound Analogs
| Compound ID | Analog Structure | Aβ42 IC50 (nM) | Aβ40 IC50 (nM) | Aβ42/Aβ40 Ratio |
| DFPA-001 | This compound | >10,000 | >10,000 | - |
| DFPA-002 | [Analog 2 Structure] | 150 | 500 | 0.3 |
| DFPA-003 | [Analog 3 Structure] | 75 | 350 | 0.21 |
| DFPA-004 | [Analog 4 Structure] | 500 | 1200 | 0.42 |
| Reference GSM | (R)-flurbiprofen | 250 | 800 | 0.31 |
Table 2: Selectivity Profile of Lead Compounds
| Compound ID | Aβ42 IC50 (nM) | Notch IC50 (nM) | Selectivity Index (Notch IC50 / Aβ42 IC50) | APP-CTF Accumulation (Fold Change at 1µM) |
| DFPA-003 | 75 | 8,500 | 113 | 1.2 |
| Reference GSI | DAPT | 20 | 15 | 0.75 |
Mandatory Visualizations
Experimental Protocols
The following protocols are adapted from established methods for assessing γ-secretase activity and can be applied to test novel this compound analogs.[8][9][10]
Protocol 1: Cell-Based Aβ40 and Aβ42 Production Assay (ELISA)
This assay quantitatively measures the secretion of Aβ40 and Aβ42 peptides into the cell culture medium following compound treatment.
Materials:
-
HEK293 cells stably overexpressing human APP (HEK-APPSwe).[3]
-
Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Opti-MEM reduced-serum medium.
-
This compound analogs (dissolved in DMSO).
-
Aβ40 and Aβ42 ELISA kits.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed HEK-APPSwe cells in a 96-well plate at a density of 5 x 10⁴ cells/well in complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Compound Preparation: Prepare serial dilutions of the test compounds (analogs) and reference compounds in Opti-MEM. Ensure the final DMSO concentration is ≤0.5%.
-
Cell Treatment: After 24 hours, aspirate the growth medium from the cells and replace it with 100 µL of the compound dilutions. Include vehicle (DMSO) control wells.
-
Incubation: Incubate the cells with the compounds for 24-48 hours at 37°C in a 5% CO₂ incubator.[8]
-
Sample Collection: Carefully collect the conditioned medium from each well. Centrifuge the medium at 1,000 x g for 5 minutes to pellet any detached cells and debris.
-
ELISA Analysis: Analyze the supernatant for Aβ40 and Aβ42 concentrations according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader.[8] Generate a standard curve from the Aβ standards provided in the kit. Calculate the concentration of Aβ40 and Aβ42 in each sample. Determine the IC50 values for the reduction of each Aβ species by plotting the percent inhibition against the log of the compound concentration.
Protocol 2: Notch Signaling Reporter Assay (Luciferase)
This assay measures the inhibition of Notch signaling by quantifying the activity of a downstream reporter gene, typically luciferase.[7][8]
Materials:
-
HEK293 cells stably co-transfected with a Notch receptor construct and a luciferase reporter construct under the control of a Notch-responsive promoter.
-
Complete growth medium.
-
Test compounds (analogs) dissolved in DMSO.
-
Luciferase assay system (e.g., Promega ONE-Glo™).
-
Luminometer.
-
96-well white, clear-bottom cell culture plates.
Procedure:
-
Cell Seeding: Seed the stable reporter cell line in a 96-well white, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the assay.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 18-24 hours.[8] Include a known γ-secretase inhibitor (e.g., DAPT) as a positive control and a vehicle (DMSO) control.
-
Cell Lysis and Luciferase Reaction: After incubation, remove the medium. Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary (e.g., using a parallel CellTiter-Glo® assay). Calculate the percent inhibition of Notch signaling for each compound concentration relative to the vehicle control. Determine the IC50 value by non-linear regression.
Protocol 3: APP C-Terminal Fragment (APP-CTF) Accumulation Assay (Western Blot)
Inhibition of γ-secretase leads to the accumulation of its substrate, the C-terminal fragment of APP (APP-CTF or C99). This can be detected by Western blot.[8]
Materials:
-
HEK-APPSwe cells.
-
Complete growth medium.
-
Test compounds (analogs) and a reference γ-secretase inhibitor (GSI).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the C-terminus of APP.
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment: Seed HEK-APPSwe cells in 6-well plates and grow to ~80% confluency. Treat the cells with various concentrations of the test compounds for 4-24 hours.[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the APP C-terminus overnight at 4°C.[8]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate.[8]
-
Imaging and Analysis: Image the blot using a suitable imaging system. Quantify the band intensities corresponding to APP-CTF and the loading control. An increase in the APP-CTF band intensity with increasing compound concentration indicates inhibition of γ-secretase. Normalize the APP-CTF signal to the loading control for comparison across samples.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. New derivatives of aryl-propionic acid. Synthesis and biological evaluation. | Semantic Scholar [semanticscholar.org]
- 3. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 5. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. γ-Secretase Processing and Effects of γ-Secretase Inhibitors and Modulators on Long Aβ Peptides in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(3,5-Difluorophenyl)propionic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 3-(3,5-Difluorophenyl)propionic acid.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via three common synthetic routes.
Route 1: Hydrogenation of 3-(3,5-Difluorophenyl)propenoic Acid
Question: My hydrogenation reaction of 3-(3,5-difluorophenyl)propenoic acid is showing low conversion to the desired product. What are the potential causes and how can I improve the yield?
Answer:
Low conversion in the catalytic hydrogenation of 3-(3,5-difluorophenyl)propenoic acid can stem from several factors. A systematic approach to troubleshooting this issue is outlined below.
Potential Causes and Solutions:
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst is susceptible to deactivation.
-
Solution: Use a fresh batch of catalyst for each reaction. Ensure the catalyst has been stored under an inert atmosphere and away from moisture and air. The quality of the catalyst can also vary between suppliers.
-
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter for the reaction to proceed efficiently.
-
Solution: Ensure a constant and adequate hydrogen pressure is maintained throughout the reaction. A typical pressure for this type of reaction is around 50 psi.[1] If using a balloon, ensure it is sufficiently large and that there are no leaks in the system. For more robust and reproducible results, a Parr hydrogenator or a similar high-pressure reactor is recommended.
-
-
Solvent Purity and Choice: The presence of impurities in the solvent can poison the catalyst. The choice of solvent also affects the solubility of the starting material and the reaction rate.
-
Solution: Use high-purity, anhydrous solvents. A mixture of tetrahydrofuran (THF) and ethyl acetate is a common solvent system for this reaction.[1] If solubility is an issue, other solvents such as methanol or ethanol can be considered.
-
-
Reaction Time and Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, increasing the reaction time or gently warming the reaction mixture may improve the conversion rate. However, be cautious with increasing the temperature as it may promote side reactions.
-
Question: I am observing the formation of impurities alongside my desired product. What are these impurities and how can I minimize their formation?
Answer:
Impurity formation can significantly reduce the yield and complicate the purification of the final product. The most common impurity in the hydrogenation of fluorinated aromatic compounds is the product of dehalogenation.
Potential Impurities and Mitigation Strategies:
-
Dehalogenation: The carbon-fluorine bond can be susceptible to cleavage under hydrogenation conditions, leading to the formation of 3-phenylpropionic acid or 3-(3-fluorophenyl)propionic acid.
-
Mitigation:
-
Catalyst Choice: While Pd/C is commonly used, other catalysts like platinum on carbon (Pt/C) or rhodium on carbon (Rh/C) might offer better selectivity and reduce dehalogenation.
-
Reaction Conditions: Avoid excessively high hydrogen pressures and temperatures. Milder reaction conditions are generally preferred to minimize C-F bond cleavage.
-
Additives: The addition of a small amount of a basic reagent, such as triethylamine, can sometimes suppress hydrodehalogenation.
-
-
Route 2: Malonic Ester Synthesis
Question: My malonic ester synthesis is resulting in a low yield of this compound. What are the common pitfalls in this multi-step synthesis?
Answer:
The malonic ester synthesis involves three key steps: enolate formation, alkylation, and hydrolysis/decarboxylation. Issues in any of these steps can lead to a low overall yield.
Troubleshooting Steps:
-
Incomplete Enolate Formation: The first step requires the complete deprotonation of diethyl malonate.
-
Solution: Use a strong enough base, such as sodium ethoxide, in an anhydrous alcohol solvent (typically ethanol). Ensure that the diethyl malonate is added slowly to the base to ensure complete conversion to the enolate.
-
-
Poor Alkylation: The reaction of the enolate with 3,5-difluorobenzyl halide might be inefficient.
-
Solution: 3,5-difluorobenzyl bromide is a suitable alkylating agent. Ensure that the halide is pure and reactive. The reaction is typically an SN2 reaction, so polar aprotic solvents like DMF could be considered if the reaction in ethanol is slow.
-
-
Side Reactions: A common side reaction is the dialkylation of the malonic ester, where two molecules of the benzyl halide react.
-
Solution: Use a slight excess of the malonic ester relative to the 3,5-difluorobenzyl halide to favor mono-alkylation.
-
-
Incomplete Hydrolysis and Decarboxylation: The final step requires the complete hydrolysis of the ester groups followed by decarboxylation.
-
Solution: Saponification with a strong base like sodium hydroxide followed by acidification and heating is the standard procedure. Ensure sufficient heating time and acidic conditions to drive the decarboxylation to completion.
-
Route 3: Knoevenagel Condensation followed by Hydrogenation
Question: The initial Knoevenagel condensation of 3,5-difluorobenzaldehyde with malonic acid is giving a poor yield of 3-(3,5-difluorophenyl)propenoic acid. How can I optimize this step?
Answer:
The Knoevenagel condensation is sensitive to the choice of catalyst and reaction conditions.
Optimization Strategies:
-
Catalyst and Solvent: The choice of base and solvent is crucial.
-
Solution: A common and effective system is the use of pyridine as both the solvent and a basic catalyst, often with a catalytic amount of piperidine. This is known as the Doebner modification.
-
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction.
-
Solution: Performing the reaction in a solvent like toluene with a Dean-Stark apparatus to azeotropically remove water can drive the equilibrium towards the product and improve the yield.
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Gentle heating is often beneficial, but excessive temperatures can lead to side reactions like the decarboxylation of the product. The optimal temperature should be determined experimentally.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most direct and highest-yielding method for synthesizing this compound?
A1: The catalytic hydrogenation of 3-(3,5-difluorophenyl)propenoic acid is a very direct and high-yielding method. A literature procedure reports a yield of 99% using 10% palladium on carbon as the catalyst in a mixture of tetrahydrofuran and ethyl acetate under 50 psi of hydrogen pressure for 4 hours.[1]
Q2: Are there any safety concerns I should be aware of during these syntheses?
A2: Yes, several safety precautions should be taken:
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. The catalyst, particularly Pd/C, can be pyrophoric when dry and exposed to air, especially after the reaction. It should be handled with care, and the filter cake should be kept wet with water before disposal.
-
Reagents: Many of the reagents used, such as sodium ethoxide, strong acids, and organic solvents, are corrosive, flammable, and/or toxic. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How can I purify the final product, this compound?
A3: The purification method will depend on the nature of the impurities.
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system is often an effective method for purification.
-
Column Chromatography: For oily products or mixtures that are difficult to crystallize, silica gel column chromatography can be used to separate the desired product from impurities.
-
Acid-Base Extraction: Since the product is a carboxylic acid, it can be purified by dissolving the crude mixture in an organic solvent, extracting with an aqueous base (like sodium bicarbonate) to form the water-soluble carboxylate salt, washing the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid.
III. Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of Catalytic Hydrogenation of Substituted Propenoic Acids (Illustrative Data)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Yield Trend |
| Catalyst Loading (mol%) | 1 | 5 | 10 | Increasing |
| H₂ Pressure (psi) | 15 (balloon) | 50 | 100 | Increasing, then plateaus |
| Temperature (°C) | 25 (RT) | 50 | 75 | Increases, but may promote side reactions at higher temperatures |
| Reaction Time (h) | 2 | 4 | 8 | Increasing, then plateaus |
Note: This table presents expected trends based on general principles of catalytic hydrogenation. Optimal conditions for the specific synthesis of this compound should be determined experimentally.
IV. Experimental Protocols
Protocol 1: Synthesis via Hydrogenation of 3-(3,5-Difluorophenyl)propenoic Acid
This protocol is adapted from a literature procedure with a reported yield of 99%.[1]
Materials:
-
3-(3,5-difluorophenyl)propenoic acid
-
10% Palladium on carbon (Pd/C)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate, anhydrous
-
Hydrogen gas
Procedure:
-
In a suitable pressure vessel, dissolve 3-(3,5-difluorophenyl)propenoic acid (1 equivalent) in a mixture of THF and ethyl acetate.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis via Malonic Ester Synthesis
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
3,5-Difluorobenzyl bromide
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Enolate Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. Cool the solution in an ice bath and slowly add diethyl malonate (1 equivalent).
-
Alkylation: To the resulting enolate solution, add 3,5-difluorobenzyl bromide (1 equivalent) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Hydrolysis and Decarboxylation: Remove the ethanol under reduced pressure. Add an aqueous solution of sodium hydroxide (3-4 equivalents) and heat the mixture to reflux to hydrolyze the esters. After cooling, acidify the reaction mixture with concentrated hydrochloric acid. Heat the acidic solution to reflux to effect decarboxylation.
-
Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as needed.
Protocol 3: Synthesis via Knoevenagel Condensation and Subsequent Hydrogenation
Materials:
-
3,5-Difluorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
(For hydrogenation step, see Protocol 1)
Procedure:
-
Knoevenagel Condensation: In a round-bottom flask, dissolve 3,5-difluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine. Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the 3-(3,5-difluorophenyl)propenoic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Hydrogenation: Follow the procedure outlined in Protocol 1 to hydrogenate the resulting 3-(3,5-difluorophenyl)propenoic acid to this compound.
V. Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via hydrogenation.
Caption: Experimental workflow for the malonic ester synthesis of this compound.
Caption: Logical relationship diagram for troubleshooting low yield in the hydrogenation synthesis.
References
Technical Support Center: Purification of Crude 3-(3,5-Difluorophenyl)propionic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude 3-(3,5-Difluorophenyl)propionic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Problem: The crude product fails to dissolve completely in the hot recrystallization solvent.
-
Possible Cause: Insufficient solvent volume or an inappropriate solvent was used.
-
Solution: Gradually add more hot solvent until the compound dissolves. If a large volume of solvent is required, it may indicate poor solubility, and a different solvent system should be explored. It is also possible that insoluble impurities are present. In this case, a hot filtration should be performed to remove them before allowing the solution to cool.[1][2]
Problem: The product "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound (59-61 °C), or the solution is too concentrated. The presence of impurities can also lower the melting point of the mixture, leading to oiling out.
-
Solution: Reheat the solution and add a small amount of a co-solvent in which the compound is less soluble to reduce the overall solvent power. Alternatively, add more of the primary solvent to decrease the concentration. Ensure the cooling process is slow to promote crystal growth over oil formation.
Problem: The recrystallized product is colored.
-
Possible Cause: Colored impurities are co-precipitating with the product.
-
Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[3]
Problem: The yield after recrystallization is very low.
-
Possible Cause: Too much solvent was used, the product is significantly soluble in the cold solvent, or crystals were lost during filtration.
-
Solution: Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation before filtration.[1] Wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.[1][4]
Problem: Column chromatography results in poor separation of the desired compound from impurities.
-
Possible Cause: The chosen solvent system (eluent) has either too high or too low polarity.
-
Solution: Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A good solvent system will result in a retention factor (Rf) of 0.2-0.4 for the desired compound and provide clear separation from impurity spots.[3] For this compound, which is a moderately polar carboxylic acid, a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) with a small amount of acetic acid is a good starting point.[3][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route. For instance, if prepared by the hydrogenation of 3-(3,5-difluorophenyl)propenoic acid, unreacted starting material may be present.[6] If synthesized via a malonic ester pathway, starting materials like 3,5-difluorobenzyl halide or diethyl malonate and their side-products could be impurities.[7] Residual solvents and catalysts are also common.
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Given the carboxylic acid functional group, polar solvents are a good starting point. Small-scale solubility tests are recommended.[3] A mixed solvent system, such as water with a co-solvent like ethanol or methanol, or a mixture of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate, can be effective.
Q3: How can I monitor the progress of my column chromatography purification?
A3: Thin-layer chromatography (TLC) is the most effective method for monitoring column chromatography.[3] Collect fractions of the eluent and spot them on a TLC plate. This will allow you to identify which fractions contain the purified product, which contain impurities, and which are mixed.[3]
Q4: What are the key physical properties of this compound?
A4: It is a solid with a melting point of 59-61 °C.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Conduct small-scale solubility tests to find a suitable solvent or solvent pair (see Table 1 for examples).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is completely dissolved.[4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[3]
-
Hot Filtration: If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[4]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography Protocol
-
TLC Analysis: Determine a suitable mobile phase (eluent) using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 70:30:0.1 v/v/v). The target compound should have an Rf value of approximately 0.2-0.4.[3]
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Example Solvent Screening for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Recommendation |
| Water | Poor | Moderate | Potential for mixed solvent system |
| Hexane | Poor | Poor | Good as an anti-solvent |
| Toluene | Moderate | High | Potential, but may need cooling |
| Ethyl Acetate | High | High | Not ideal as a single solvent |
| Ethanol | High | High | Not ideal as a single solvent |
| Hexane/Ethyl Acetate (9:1) | Poor | Good | Good candidate |
| Water/Ethanol (4:1) | Poor | Good | Good candidate |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-(3,5-Difluorophenyl)propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-(3,5-Difluorophenyl)propionic acid. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, categorized by the synthetic route.
Route 1: Malonic Ester Synthesis
This pathway involves the alkylation of a malonic ester with a 3,5-difluorobenzyl halide, followed by hydrolysis and decarboxylation.
Problem 1: Low yield of the desired mono-alkylated product and presence of a significant amount of a higher molecular weight byproduct.
-
Question: My reaction is showing a low yield of this compound, and I'm observing a significant byproduct. What could be the issue?
-
Answer: A common issue in malonic ester synthesis is dialkylation, where the initially formed mono-alkylated ester undergoes a second alkylation.[1][2] This leads to a symmetrically disubstituted malonic ester, which, after hydrolysis and decarboxylation, results in a higher molecular weight byproduct, 2-(3,5-difluorobenzyl)-3-(3,5-difluorophenyl)propanoic acid. To minimize this, use of an excess of the malonic ester relative to the 3,5-difluorobenzyl halide is recommended.
Troubleshooting Table
| Observation | Potential Cause | Suggested Solution |
| Low yield of desired product | Dialkylation of the malonic ester.[1][2] | Use a 1.5 to 2-fold excess of diethyl malonate. |
| Presence of unreacted 3,5-difluorobenzyl halide | Incomplete reaction. | Ensure the base (e.g., sodium ethoxide) is freshly prepared and anhydrous. Increase reaction time or temperature moderately. |
| Incomplete hydrolysis or decarboxylation | Insufficient acid/base or heat. | Ensure complete saponification of the ester before acidification. Heat the acidic mixture to reflux to ensure complete decarboxylation. |
Route 2: Knoevenagel Condensation followed by Catalytic Hydrogenation
This two-step approach involves the condensation of 3,5-difluorobenzaldehyde with malonic acid (Knoevenagel condensation) to form 3-(3,5-difluorophenyl)acrylic acid, which is then reduced to the target compound via catalytic hydrogenation.[3]
Problem 2: Incomplete reaction or low yield during the Knoevenagel condensation.
-
Question: The Knoevenagel condensation step is sluggish and giving low yields of 3-(3,5-difluorophenyl)acrylic acid. How can I improve this?
-
Answer: The Knoevenagel condensation can be sensitive to reaction conditions. The formation of water during the reaction can inhibit the catalyst and slow down the reaction.[4] Using a Dean-Stark apparatus to remove water azeotropically can improve the yield. Additionally, the choice of base is crucial; piperidine or pyridine are commonly used.[4] Ensure the reagents are pure, as impurities in the aldehyde can lead to side reactions.
Problem 3: Presence of starting material and other impurities after catalytic hydrogenation.
-
Question: After the hydrogenation of 3-(3,5-difluorophenyl)acrylic acid, I still see starting material in my product mixture. What could be the cause?
-
Answer: Incomplete hydrogenation is a common issue and can be due to several factors. The catalyst (e.g., Palladium on carbon) may be old or deactivated. Ensure you are using a fresh, active catalyst. Hydrogen pressure and reaction time are also critical parameters. Increasing the hydrogen pressure (e.g., to 50 psi) and ensuring sufficient reaction time (e.g., 4 hours or more) can drive the reaction to completion.[3] While less common with palladium catalysts under mild conditions, dehalogenation (loss of fluorine atoms) can be a potential side reaction, especially at higher temperatures or with more reactive catalysts.
Troubleshooting Table
| Observation | Potential Cause | Suggested Solution |
| Unreacted 3-(3,5-difluorophenyl)acrylic acid | Inactive catalyst or insufficient hydrogen. | Use fresh Pd/C catalyst. Ensure the system is properly sealed and pressurized with hydrogen. Increase reaction time. |
| Presence of aromatic signals in NMR different from the desired product | Potential dehalogenation. | Use milder reaction conditions (lower temperature, lower hydrogen pressure). Screen different catalysts if the problem persists. |
| Broad peaks or baseline noise in analytical data | Catalyst residue in the product. | Ensure thorough filtration of the reaction mixture to remove all of the solid catalyst. Washing with a solvent in which the product is soluble but the catalyst is not can help. |
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route for producing this compound?
-
A1: A frequently cited method is the catalytic hydrogenation of 3-(3,5-difluorophenyl)propenoic acid using a palladium on carbon catalyst.[3] This propenoic acid precursor can be synthesized via a Knoevenagel condensation between 3,5-difluorobenzaldehyde and malonic acid.[4] Another viable route is the malonic ester synthesis, starting with a 3,5-difluorobenzyl halide and diethyl malonate.[5]
-
-
Q2: What are the key parameters to control during the malonic ester synthesis to avoid byproduct formation?
-
A2: The most critical parameter is the stoichiometry of the reactants. Using an excess of the malonic ester helps to minimize the formation of the dialkylated byproduct.[2] The choice of a non-nucleophilic base and careful control of the reaction temperature are also important to prevent unwanted side reactions.
-
-
Q3: In the catalytic hydrogenation step, are there any specific considerations for the difluorophenyl group?
-
A3: While the carbon-fluorine bond is generally strong, aggressive hydrogenation conditions (high temperature, high pressure, or highly active catalysts) can potentially lead to hydrodefluorination. It is advisable to start with milder conditions and monitor the reaction for any signs of defluorination, such as the appearance of signals for a monofluorinated or non-fluorinated phenylpropionic acid in the mass spectrum or NMR.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation[3]
-
Preparation: In a suitable pressure vessel, a solution of 3-(3,5-difluorophenyl)propenoic acid (1 equivalent) in tetrahydrofuran (THF) is prepared.
-
Catalyst Addition: A slurry of 10% palladium on carbon (Pd/C) in ethyl acetate is added to the solution.
-
Hydrogenation: The reaction vessel is sealed and purged with hydrogen gas. The mixture is then shaken under 50 psi of hydrogen pressure for 4 hours at room temperature.
-
Work-up: The reaction mixture is filtered to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by crystallization or column chromatography if necessary.
Protocol 2: Malonic Ester Synthesis of this compound (General Procedure)[5]
-
Enolate Formation: Sodium metal is dissolved in absolute ethanol to prepare a fresh solution of sodium ethoxide. Diethyl malonate (1.5-2 equivalents) is added dropwise to the sodium ethoxide solution at room temperature.
-
Alkylation: 3,5-Difluorobenzyl bromide (1 equivalent) is added to the solution of the malonate enolate. The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).
-
Saponification: A solution of sodium hydroxide in water is added to the reaction mixture, and it is heated to reflux to hydrolyze the ester groups.
-
Decarboxylation: After cooling, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) until the pH is acidic. The mixture is then heated to reflux to effect decarboxylation.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried and concentrated. The crude product can be purified by distillation or crystallization.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for the malonic ester synthesis route.
References
- 1. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
solubility issues of 3-(3,5-Difluorophenyl)propionic acid in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of 3-(3,5-Difluorophenyl)propionic acid in organic solvents. Below you will find frequently asked questions and a troubleshooting guide to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted aromatic carboxylic acid. Its solubility is governed by the interplay between its polar carboxylic acid group and its relatively nonpolar difluorophenylpropyl backbone. The carboxylic acid group can engage in hydrogen bonding, which promotes solubility in polar solvents.[1][2] However, the bulky and hydrophobic difluorophenylpropyl portion of the molecule can limit its solubility in highly polar solvents like water.[1][3] Generally, it is expected to be more soluble in organic solvents, particularly those that are polar or can act as hydrogen bond acceptors. One supplier notes that the compound is soluble in DMSO.[4]
Q2: How does the structure of this compound influence its solubility?
A2: The molecular structure incorporates both hydrophilic (water-loving) and hydrophobic (water-repelling) features:
-
Hydrophilic portion: The carboxylic acid (-COOH) group is polar and can form hydrogen bonds with polar solvents.[1][2]
-
Hydrophobic portion: The 3,5-difluorophenyl ring and the propyl chain are nonpolar and contribute to hydrophobic interactions, which can decrease solubility in aqueous environments.[1] The overall solubility in a given solvent will depend on the balance of these interactions. The principle of "like dissolves like" is a useful guideline; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[5]
Q3: What factors can affect the solubility of this compound?
A3: Several factors can influence the solubility of this compound:
-
Solvent Polarity: The choice of solvent is critical. Polar organic solvents are generally better candidates for dissolving this compound than nonpolar solvents.
-
Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.[6]
-
pH (in aqueous or protic solvents): As a carboxylic acid, its solubility in aqueous or protic solutions is highly pH-dependent. In basic conditions (higher pH), the carboxylic acid will deprotonate to form a more soluble carboxylate salt.[7][8]
-
Purity of the compound: Impurities can sometimes affect the observed solubility.
Solubility Data
Due to the limited availability of specific quantitative solubility data in the public domain, a qualitative summary is provided below based on general principles of organic chemistry. Researchers are encouraged to determine the solubility experimentally for their specific application.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic | High | Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at solvating both the polar carboxylic acid group and the nonpolar ring structure. Solubility in DMSO is reported by a commercial supplier.[4] |
| Polar Protic | Moderate to High | Alcohols like methanol, ethanol, and isopropanol can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the carboxylic acid. |
| Ethers | Moderate | Solvents like Tetrahydrofuran (THF) and Dioxane have some polarity and can accept hydrogen bonds, leading to moderate solubility. |
| Chlorinated | Low to Moderate | Dichloromethane (DCM) and Chloroform may dissolve the compound to some extent due to their ability to interact with the nonpolar parts of the molecule. |
| Nonpolar | Low | Solvents like Hexanes and Toluene are unlikely to be effective solvents due to the polarity of the carboxylic acid group. |
| Aqueous | Low (pH dependent) | Solubility in water is expected to be low at neutral pH but will increase significantly at higher pH due to the formation of the carboxylate salt.[7][8] |
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol provides a general method for assessing the solubility of this compound in a given solvent.
-
Preparation: Add approximately 1-2 mg of this compound to a small, clean, and dry test tube.
-
Solvent Addition: Add the chosen organic solvent dropwise (e.g., 0.1 mL at a time) to the test tube.
-
Mixing: After each addition, vigorously agitate the mixture for 30-60 seconds. A vortex mixer can be beneficial.
-
Observation: Observe the mixture against a well-lit background to see if the solid has completely dissolved.
-
Heating (Optional): If the compound is not soluble at room temperature, gently warm the test tube in a water bath and observe any changes in solubility.
-
Classification:
-
Soluble: If the compound dissolves completely.
-
Slightly Soluble: If a significant portion dissolves but some solid remains.
-
Insoluble: If the compound does not appear to dissolve.
-
Protocol for pH-Dependent Solubility in Aqueous Systems
This protocol is for situations where the compound needs to be dissolved in an aqueous buffer.
-
Initial Suspension: Suspend the desired amount of this compound in the aqueous buffer.
-
Basification: While stirring, add a suitable base (e.g., 1 M NaOH) dropwise.
-
Monitoring: Monitor the pH of the solution and observe the dissolution of the solid.
-
Endpoint: Continue adding the base until the solid is completely dissolved. Note the final pH.
-
Caution: Be aware that altering the pH may affect the stability of the compound or interfere with subsequent experimental steps.
Factors Influencing Solubility
The solubility of this compound is a result of a balance between several molecular and environmental factors.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | CAS 84315-24-2 | Sun-shinechem [sun-shinechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability of 3-(3,5-Difluorophenyl)propionic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 3-(3,5-Difluorophenyl)propionic acid under acidic conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic conditions?
A1: While specific stability data for this compound is not extensively published, phenylpropionic acids are generally stable. However, forced degradation studies are necessary to confirm its stability profile.[1][2] These studies help identify potential degradation pathways and are required by regulatory bodies like the ICH and FDA.[3][4] The difluoro substitution on the phenyl ring may influence its electronic properties and, consequently, its reactivity and degradation profile compared to unsubstituted phenylpropionic acid.
Q2: What are the typical acidic conditions used for a forced degradation study?
A2: Forced degradation studies for acid hydrolysis typically involve treating the drug substance with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1.0 M.[3][5][6] To accelerate degradation, these studies are often conducted at elevated temperatures, for example, between 40°C and 80°C.[6] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products formed are relevant and can be reliably detected.[3]
Q3: What analytical methods are recommended for assessing the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended analytical procedure.[7][8] This type of method is developed to separate the parent compound from any process-related impurities and degradation products.[7] Gradient reversed-phase liquid chromatography (RPLC) with UV detection is frequently employed for small molecules like this.[7] The method must be validated according to ICH guidelines to ensure it is accurate, precise, and specific.[8][9]
Q4: What are the potential degradation products of this compound under acidic conditions?
A4: While specific degradation products have not been documented in the literature, a plausible degradation pathway for phenylpropionic acids under strong acidic and heated conditions is an intramolecular cyclization (a Friedel-Crafts type reaction) to form an indanone derivative.[2] For this compound, this could theoretically lead to the formation of 4,6-difluoro-1-indanone. It is crucial to perform experimental studies and use techniques like LC-MS to identify any degradation products that are formed.
Troubleshooting Guide
Q5: I am not observing any degradation of my compound even under harsh acidic conditions. What should I do?
A5: If you see little to no degradation, it may indicate that this compound is highly stable under the tested conditions. However, to ensure you have sufficiently stressed the molecule, you can try the following:
-
Increase Acid Concentration: If you started with 0.1 M HCl, consider increasing it to 1.0 M HCl.[5][6]
-
Increase Temperature: If the experiment was at room temperature, increase it in increments (e.g., to 60°C or 80°C).[6]
-
Extend Exposure Time: Prolong the duration of the study.[5]
-
Verify Experimental Setup: Ensure your solutions were prepared correctly and that the compound was fully dissolved.
Q6: I am seeing more than 20% degradation of the parent compound. Is this a problem?
A6: Yes, excessive degradation (generally >20%) should be avoided.[3][5] Over-stressing the molecule can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.[4] To control the extent of degradation, you should reduce the severity of the stress conditions by:
-
Decreasing the acid concentration.
-
Lowering the temperature.
-
Reducing the exposure time.[4]
Q7: My HPLC chromatogram shows poor resolution between the peak for the parent compound and a degradation product. How can I improve the separation?
A7: Poor resolution is a common challenge in developing stability-indicating methods. To improve it, you can optimize your HPLC method by:
-
Modifying the Mobile Phase: Adjust the ratio of your organic solvent and aqueous phase.
-
Changing the Gradient: If using a gradient method, make the slope shallower to increase the separation between closely eluting peaks.
-
Adjusting the pH of the Mobile Phase: Small changes in pH can significantly affect the retention and peak shape of ionizable compounds.
-
Changing the Column: Try a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.
-
Optimizing Temperature: Adjusting the column temperature can alter selectivity and improve resolution.[8]
Q8: I see new peaks in my chromatogram, but I am unsure if they are degradation products or artifacts. How can I check?
A8: It is important to distinguish true degradation products from other peaks.
-
Analyze a Placebo/Blank: Prepare a blank sample containing only the solvent and the acid, and subject it to the same stress conditions. This will help identify any peaks originating from the solvent or reagents.
-
Use a Control Sample: Analyze a control sample of the drug substance that has not been subjected to stress conditions.
-
Use Mass Spectrometry (LC-MS): An LC-MS system can provide mass information for the peaks, which is invaluable for identifying degradation products and distinguishing them from solvent artifacts or impurities.[7]
Experimental Protocols
Protocol: Forced Degradation by Acid Hydrolysis
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Stress Sample Preparation:
-
Pipette a known volume of the stock solution into a vial.
-
Add an equal volume of 0.1 M HCl.
-
Prepare a control sample by adding an equal volume of purified water instead of HCl.
-
-
Stress Conditions:
-
Incubate both the stress and control samples in a water bath at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Neutralization and Dilution:
-
Immediately after withdrawal, neutralize the acidic aliquot with an equimolar amount of 0.1 M NaOH to stop the degradation reaction.
-
Dilute the neutralized sample to a suitable final concentration for HPLC analysis using the mobile phase.
-
-
HPLC Analysis:
-
Analyze the stressed and control samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.
-
Data Presentation
Quantitative results from the stability study should be summarized in a clear and organized manner. The table below serves as a template for presenting your data.
| Stress Condition | Time (hours) | Concentration of Parent Compound (µg/mL) | Peak Area of Parent Compound | % Degradation | Peak Area of Degradant 1 | Peak Area of Degradant 2 | Mass Balance (%) |
| Control (60°C) | 0 | 100 | 1,000,000 | 0.0 | 0 | 0 | 100.0 |
| 24 | 99.8 | 998,000 | 0.2 | 0 | 0 | 99.8 | |
| 0.1 M HCl (60°C) | 0 | 100 | 1,000,000 | 0.0 | 0 | 0 | 100.0 |
| 2 | 95.2 | 952,000 | 4.8 | 45,000 | 3,000 | 99.7 | |
| 4 | 90.5 | 905,000 | 9.5 | 88,000 | 7,000 | 99.2 | |
| 8 | 82.1 | 821,000 | 17.9 | 165,000 | 14,000 | 98.6 | |
| 24 | 65.3 | 653,000 | 34.7 | 310,000 | 37,000 | 96.3 |
Visualizations
Caption: Experimental workflow for an acid-forced degradation study.
Caption: Hypothetical degradation pathway under acidic conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. onyxipca.com [onyxipca.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. irjpms.com [irjpms.com]
- 9. scispace.com [scispace.com]
Technical Support Center: 3-(3,5-Difluorophenyl)propionic Acid in Synthetic Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3,5-difluorophenyl)propionic acid. The focus is on preventing unintended defluorination during common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: How stable is the 3,5-difluorophenyl group in this compound?
The 3,5-difluorophenyl group is generally stable under a variety of reaction conditions. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to cleavage. However, under harsh conditions, particularly with strong nucleophiles or certain transition metal catalysts, defluorination can occur. The electron-withdrawing nature of the two fluorine atoms can make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), although this is less common than with more activated systems (e.g., those with nitro groups).
Q2: What are the primary reaction types where defluorination of this compound might be a concern?
Defluorination is a potential side reaction in processes that involve:
-
Strongly basic or nucleophilic conditions: High temperatures in the presence of potent nucleophiles can lead to SNAr-type reactions.
-
Palladium-catalyzed cross-coupling reactions: While essential for C-C and C-N bond formation, improper selection of ligands, bases, or reaction temperatures can promote C-F bond activation.
-
Reactions with highly reactive organometallic reagents: Grignard reagents or organolithium species can potentially attack the C-F bond, especially at elevated temperatures.
Q3: Are there general strategies to minimize the risk of defluorination?
Yes, general strategies to mitigate defluorination risk include:
-
Milder Reaction Conditions: Employ the mildest possible temperature and reaction times that allow for the desired transformation.
-
Careful Base Selection: Use non-nucleophilic, moderately strong bases when possible. For example, in palladium-catalyzed couplings, inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are often preferred over alkoxides or hydroxides.
-
Appropriate Catalyst and Ligand Choice: In cross-coupling reactions, the choice of palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands can often promote the desired reactivity while minimizing C-F activation.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions that could be initiated by oxygen.
Troubleshooting Guides
This section provides guidance for specific synthetic challenges involving this compound.
Issue 1: Suspected Defluorination During Amide Bond Formation
Symptoms:
-
Formation of a byproduct with a mass corresponding to the loss of one or two fluorine atoms.
-
Complex ¹⁹F NMR spectra showing unexpected signals.
-
Lower than expected yield of the desired amide.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Harsh Coupling Reagents | Use milder coupling agents. Carbodiimides like EDC or DCC with additives such as HOBt or HOAt are generally safe. Avoid reagents that require very high temperatures or generate highly reactive intermediates. |
| Strong Base | If a base is required (e.g., to deprotonate an amine salt), use a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) at the lowest effective concentration. |
| High Reaction Temperature | Perform the coupling at room temperature or below if the reaction kinetics allow. Monitor the reaction progress to avoid unnecessarily long reaction times. |
dot
Caption: Workflow for Amide Coupling with Potential for Defluorination.
Issue 2: Defluorination During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
While the carboxylic acid itself is not typically used directly in cross-coupling, its derivatives (e.g., esters of brominated versions) might be. Defluorination can be a competitive reaction to the desired C-C bond formation.
Symptoms:
-
Formation of monofluorinated or non-fluorinated biphenyl byproducts.
-
Low conversion of the starting material.
-
Difficulty in purifying the desired product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Catalyst/Ligand System | For electron-deficient aryl halides, highly active palladium catalysts are often required. Consider using a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos to promote rapid catalytic turnover, which can outcompete C-F activation.[1] |
| Strong Base and High Temperature | Use a milder base such as K₂CO₃ or K₃PO₄ instead of stronger bases like NaOH or KOtBu. Run the reaction at the lowest temperature that affords a reasonable reaction rate (e.g., 60-80 °C). |
| Solvent Effects | The choice of solvent can influence the reaction outcome. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used. |
dot
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling Highlighting Potential Defluorination.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrogenation (A Proven "Safe" Protocol)
This protocol describes the synthesis of the title compound from its corresponding unsaturated precursor, demonstrating the stability of the difluorophenyl ring under these hydrogenation conditions.
Reaction: 3-(3,5-difluorophenyl)propenoic acid → this compound
Reagents and Conditions:
-
Substrate: 3-(3,5-difluorophenyl)propenoic acid (1.0 eq)
-
Catalyst: 10% Palladium on carbon (Pd/C)
-
Solvent: Tetrahydrofuran (THF) and Ethyl Acetate
-
Hydrogen Pressure: 50 psi
-
Reaction Time: 4 hours
Procedure:
-
A solution of 3-(3,5-difluorophenyl)propenoic acid in tetrahydrofuran is prepared.
-
A slurry of 10% palladium on carbon in ethyl acetate is added to the reaction vessel.
-
The mixture is shaken under 50 psi of hydrogen for 4 hours.
-
Upon completion, the mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the product.
Expected Outcome: This reaction proceeds with high yield (typically >95%) without evidence of defluorination.
dot
Caption: Experimental Workflow for the Synthesis of this compound.
References
troubleshooting low yield in the hydrogenation of 3-(3,5-difluorophenyl)propenoic acid
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the hydrogenation of 3-(3,5-difluorophenyl)propenoic acid. Our aim is to help you diagnose and resolve common issues to improve reaction yield and purity.
Troubleshooting Guide: Low Yield and Incomplete Reactions
This guide addresses the most common challenge in the hydrogenation of 3-(3,5-difluorophenyl)propenoic acid: achieving a high yield of the desired product, 3-(3,5-difluorophenyl)propanoic acid.
Q1: My hydrogenation reaction has a low yield or is incomplete. What are the most likely causes?
Low yield in this catalytic hydrogenation can typically be traced back to one of three areas: catalyst issues, suboptimal reaction conditions, or problems with the starting materials and solvent. A systematic approach is the best way to identify the root cause.
-
Catalyst Inactivity or Poisoning: The catalyst is crucial for the reaction's success. Its activity can be compromised by age, improper storage, or the presence of impurities.
-
Suboptimal Reaction Conditions: Parameters such as hydrogen pressure, temperature, and agitation are critical and must be optimized for this specific substrate.
-
Starting Material or Solvent Impurities: Contaminants in the 3-(3,5-difluorophenyl)propenoic acid or the solvent can poison the catalyst.
Below is a workflow to help you troubleshoot a low-yield hydrogenation reaction.
Frequently Asked Questions (FAQs)
Catalyst-Related Issues
Q2: My Palladium on Carbon (Pd/C) catalyst seems inactive. What should I do?
A: Catalyst inactivity is a common problem. Here are a few troubleshooting steps:
-
Use a Fresh Batch: Pd/C can lose activity over time due to oxidation or adsorption of atmospheric contaminants. Always use a fresh batch of catalyst for critical reactions.[1]
-
Check for Poisoning: Impurities in your starting material or solvent, such as sulfur or nitrogen-containing compounds, can poison the catalyst. Consider purifying your substrate by recrystallization.
-
Proper Handling: Ensure the catalyst was not unduly exposed to air during weighing and transfer. While Pd/C is not pyrophoric when dry and in the absence of hydrogen, minimizing air exposure is good practice.
Q3: How much catalyst should I use?
A: For the hydrogenation of alkenes, a catalyst loading of 5-10 mol% (by weight of palladium metal to the substrate) is a common starting point. For challenging substrates, a higher loading may be necessary. A known successful protocol for this specific substrate uses a significant amount of 10% Pd/C slurry.[2]
Reaction Condition Issues
Q4: Is atmospheric pressure (balloon) of hydrogen sufficient?
A: While some simple hydrogenations proceed at atmospheric pressure, many reactions, including those of substituted cinnamic acids, may require higher pressure for a reasonable reaction rate and complete conversion.[3] A pressure of 50 psi has been shown to be effective for the hydrogenation of 3-(3,5-difluorophenyl)propenoic acid, leading to a near-quantitative yield in 4 hours.[2] If you are experiencing low conversion, increasing the hydrogen pressure is a key parameter to adjust.
Q5: What is the optimal solvent for this reaction?
A: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol and methanol are commonly used and generally effective.[4] However, for 3-(3,5-difluorophenyl)propenoic acid, a mixture of tetrahydrofuran (THF) and ethyl acetate has been successfully employed.[2] Ensure your solvent is of high purity and anhydrous, as water can sometimes interfere with the reaction.
Q6: Does temperature affect the reaction yield?
A: Most standard alkene hydrogenations using Pd/C are run at room temperature. Increasing the temperature can increase the reaction rate but may also promote side reactions, such as hydrogenolysis or decarbonylation, although this is less common for this type of substrate under typical conditions. It is generally recommended to start at room temperature and only apply heat if the reaction is sluggish.
Substrate and Side Reaction Issues
Q7: Could the fluorine atoms on the phenyl ring be causing problems?
A: While the C-F bond is strong, under harsh hydrogenation conditions (high temperature and pressure, or with specific catalysts), hydrodefluorination can occur. However, with Pd/C under the recommended mild conditions (room temperature, 50 psi H₂), this is highly unlikely. The electron-withdrawing nature of the fluorine atoms makes the alkene electron-deficient, which generally facilitates hydrogenation.
Q8: Are there any common side reactions to be aware of?
A: For this substrate, the primary reaction is the reduction of the carbon-carbon double bond. Under standard Pd/C conditions, the aromatic ring and the carboxylic acid group are stable and will not be reduced.[5] Side reactions like decarbonylation are more common with other catalysts or at higher temperatures.[5]
Data Presentation: Influence of Reaction Parameters
The following tables summarize how different reaction parameters can influence the outcome of the hydrogenation of cinnamic acid and its derivatives. This data is based on studies of similar substrates and provides a general guide for optimization.
Table 1: Comparison of Catalysts for Cinnamic Acid Hydrogenation
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Conversion/Selectivity | Reference |
| 5% Pd/C | 220 | 6.89 | Hydrogenates C=C and aromatic ring | [1] |
| 5% Ru/C | 220 | 6.89 | Hydrogenates C=C, aromatic ring, and -COOH group | [1] |
| Ru-Sn/Al₂O₃ | 220 | 6.89 | Low selectivity for C=C hydrogenation (15% to alcohol) | [1] |
| 5% Pd/C (unreduced) | 25 | 0.001 | 100% selectivity to hydrocinnamic acid, high conversion | [5] |
Note: The data from[1] was obtained under high-temperature conditions, which are not typical for simple C=C bond saturation but illustrate catalyst-dependent selectivity.
Table 2: Effect of Hydrogen Pressure on Hydrogenation
| Substrate | Catalyst | Pressure | Outcome |
| General Alkenes | Pd/C, Pt/C | Low (balloon) | Often sufficient for simple alkenes |
| Hindered Alkenes | Pd/C, Pt/C | High (Parr shaker) | May be required for complete conversion[3] |
| 3-(3,5-difluorophenyl)propenoic acid | 10% Pd/C | 50 psi (~0.34 MPa) | 99% Yield[2] |
Experimental Protocols
Protocol 1: High-Yield Hydrogenation of 3-(3,5-Difluorophenyl)propenoic Acid
This protocol is adapted from a literature procedure that reports a 99% yield.[2]
Materials:
-
3-(3,5-difluorophenyl)propenoic acid
-
10% Palladium on carbon (Pd/C), preferably as a slurry
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate, anhydrous
-
Hydrogen gas (high purity)
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
Preparation: In a suitable pressure vessel for a Parr shaker, combine a solution of 3-(3,5-difluorophenyl)propenoic acid (1 equivalent) in tetrahydrofuran (e.g., 2.3 mL per mmol of substrate).
-
Catalyst Addition: To this solution, add a slurry of 10% palladium on carbon in ethyl acetate.
-
System Purge: Seal the reaction vessel. Evacuate the atmosphere and backfill with nitrogen gas. Repeat this cycle three times. Then, evacuate the nitrogen and backfill with hydrogen gas.
-
Reaction: Pressurize the vessel to 50 psi with hydrogen gas.
-
Agitation: Shake the mixture vigorously at room temperature for 4 hours.
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS by carefully depressurizing and taking an aliquot.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake thoroughly with ethyl acetate or THF.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield 3-(3,5-difluorophenyl)propanoic acid. The crude product is often of high purity.[2]
References
Technical Support Center: Scaling Up the Synthesis of 3-(3,5-Difluorophenyl)propionic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-(3,5-Difluorophenyl)propionic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound suitable for scale-up?
A1: The most common and scalable approach is a two-step process. First, an unsaturated precursor, 3-(3,5-difluorophenyl)propenoic acid, is synthesized. This intermediate is then reduced to the final product. The primary methods for synthesizing the propenoic acid precursor include the Knoevenagel condensation, the Perkin reaction, and the Heck reaction. The subsequent reduction is typically achieved through catalytic hydrogenation.
Q2: What are the key considerations when choosing a synthetic route for industrial production?
A2: When selecting a route for large-scale synthesis, factors such as the cost and availability of starting materials, reaction safety, yield, purity of the final product, and ease of purification should be considered. For instance, while the Heck reaction can be efficient, the cost and handling of palladium catalysts are significant considerations at an industrial scale. The Knoevenagel condensation often offers a balance of good yields and milder conditions.
Q3: What are the typical physical properties of this compound?
A3: this compound is typically a solid at room temperature with a melting point in the range of 59-61 °C.[1] It is important to know these properties for designing appropriate isolation and purification procedures, such as crystallization.
Experimental Protocols & Data
Synthesis of 3-(3,5-difluorophenyl)propenoic acid (Precursor)
There are several viable methods for synthesizing the key intermediate, 3-(3,5-difluorophenyl)propenoic acid. Below are protocols for the most common approaches.
Method 1: Knoevenagel Condensation
This method involves the reaction of 3,5-difluorobenzaldehyde with malonic acid in the presence of a basic catalyst.
-
Reaction Scheme:
-
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 3,5-difluorobenzaldehyde and malonic acid (1.2 equivalents) in a solvent such as pyridine.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Heat the mixture to reflux (around 115 °C) for 3-4 hours, monitoring the evolution of carbon dioxide.[2]
-
After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
The crude 3-(3,5-difluorophenyl)propenoic acid can be collected by filtration and washed with cold water.
-
Method 2: Perkin Reaction
The Perkin reaction utilizes the condensation of an aromatic aldehyde with an acid anhydride and its corresponding salt.
-
Reaction Scheme:
-
Experimental Protocol:
-
Combine 3,5-difluorobenzaldehyde, acetic anhydride (1.5 equivalents), and anhydrous potassium acetate (1.0 equivalent) in a reaction flask.
-
Heat the mixture to 180 °C and maintain at reflux for 5-8 hours.[2]
-
Cool the reaction mixture to about 100 °C and carefully add water to hydrolyze any unreacted acetic anhydride.
-
Boil the mixture, and then acidify with concentrated HCl to precipitate the product.
-
The crude product is collected by filtration and washed with cold water.
-
Synthesis of this compound (Final Product)
Catalytic Hydrogenation
This is the most common method for reducing the propenoic acid precursor to the final product.
-
Reaction Scheme:
-
Experimental Protocol:
-
In a high-pressure reactor, prepare a solution of 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) in a suitable solvent like tetrahydrofuran (100 ml).[1]
-
Add a slurry of 10% palladium on carbon (1.5 g) in a solvent such as ethyl acetate.[1]
-
Pressurize the reactor with hydrogen gas to 50 psi.[1]
-
The reaction is typically run for about 4 hours with agitation.[1]
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the product.
-
Quantitative Data Summary
| Synthesis Step | Method | Starting Materials | Key Reagents/Catalysts | Typical Yield |
| Precursor Synthesis | Knoevenagel Condensation | 3,5-Difluorobenzaldehyde, Malonic Acid | Pyridine, Piperidine | Good to Excellent |
| Precursor Synthesis | Perkin Reaction | 3,5-Difluorobenzaldehyde, Acetic Anhydride | Potassium Acetate | Moderate to Good |
| Final Product Synthesis | Catalytic Hydrogenation | 3-(3,5-difluorophenyl)propenoic acid | 10% Pd/C, H2 gas | ~99%[1] |
Troubleshooting Guides
Troubleshooting Precursor Synthesis (Knoevenagel & Perkin Reactions)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction- Sub-optimal temperature- Catalyst deactivation | - Monitor reaction progress using TLC or HPLC and adjust reaction time accordingly.- Ensure accurate temperature control, as both reactions are temperature-sensitive.- Use fresh, high-quality catalysts and reagents. |
| Side Product Formation | - Self-condensation of the aldehyde (in Knoevenagel)- Polymerization at high temperatures | - Use a mild base for the Knoevenagel condensation to minimize aldehyde self-condensation.- For the Perkin reaction, avoid excessively high temperatures to prevent polymerization. |
| Difficulty in Product Isolation | - Product is soluble in the reaction mixture- Incomplete precipitation | - Ensure proper pH adjustment during workup to fully precipitate the acidic product.- Cool the mixture thoroughly before filtration to maximize recovery. |
Troubleshooting Final Product Synthesis (Catalytic Hydrogenation)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reaction | - Catalyst poisoning- Insufficient hydrogen pressure- Poor mass transfer | - Ensure the starting material is free of impurities that can poison the palladium catalyst.- Check for leaks in the hydrogenation setup and maintain the recommended hydrogen pressure.- Ensure efficient stirring to facilitate contact between the substrate, catalyst, and hydrogen. |
| Formation of Byproducts | - Over-reduction of the aromatic ring (at high pressures/temperatures)- Impurities in the starting material | - Operate at the recommended temperature and pressure to avoid over-reduction.- Purify the 3-(3,5-difluorophenyl)propenoic acid precursor before hydrogenation. |
| Difficulty in Catalyst Filtration | - Fine catalyst particles | - Use a filter aid like Celite to improve the filtration of the fine palladium on carbon catalyst. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for incomplete hydrogenation.
References
analytical challenges in characterizing 3-(3,5-Difluorophenyl)propionic acid purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3,5-Difluorophenyl)propionic acid. Here, you will find information to address common analytical challenges in characterizing the purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Potential impurities can originate from the synthetic route or degradation. Common impurities to consider include:
-
Starting materials: The most common synthetic precursor is 3-(3,5-difluorophenyl)propenoic acid, which may be present as an unreacted starting material.[1]
-
Side-reaction products: Depending on the synthetic method, other related substances may be formed.
-
Degradation products: Similar to other phenylpropionic acids, potential degradation products could include cinnamic acid and benzoic acid analogues through oxidation or side-chain cleavage.[2]
Q2: Which analytical techniques are most suitable for purity assessment of this compound?
A2: The most common and suitable techniques are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities and Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization, for identification and quantification of volatile and semi-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and can be used for quantitative purity assessment (qNMR).
Q3: Why am I observing poor peak shape (tailing) for my analyte in HPLC analysis?
A3: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. The primary cause is often the interaction of the acidic carboxyl group with residual silanol groups on the silica-based column packing.[3][4] Adjusting the mobile phase pH to suppress the ionization of the carboxylic acid (at least 2 pH units below the pKa) can significantly improve peak shape.[5]
Q4: Is it necessary to derivatize this compound for GC-MS analysis?
A4: Direct GC-MS analysis of free carboxylic acids can be challenging due to their low volatility and potential for adsorption in the GC system, leading to poor peak shape and recovery. Derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) is highly recommended to improve chromatographic performance and achieve accurate quantification.[6][7]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Mobile phase pH is too high, causing analyte ionization and interaction with residual silanols. 2. Inadequate buffering of the mobile phase. 3. Column contamination with basic compounds. | 1. Lower the mobile phase pH with an appropriate acid (e.g., phosphoric acid or formic acid) to at least 2 pH units below the analyte's pKa. 2. Increase the buffer concentration to maintain a consistent pH. 3. Flush the column with a strong acid wash (if compatible with the column chemistry). |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Suboptimal column chemistry. 3. Gradient slope is too steep. | 1. Optimize the organic modifier (acetonitrile or methanol) percentage. 2. Use a high-purity, end-capped C18 column. 3. Employ a shallower gradient or an isocratic elution if possible. |
| Retention Time Drift | 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature. | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Prepare fresh mobile phase daily. 3. Use a column oven to maintain a constant temperature. |
GC-MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Analyte Peak | 1. Incomplete derivatization. 2. Thermal degradation in the injector. 3. Adsorption in the GC system. | 1. Optimize derivatization reaction conditions (time, temperature, reagent excess). 2. Use a lower injector temperature. 3. Use a deactivated liner and column. |
| Broad or Tailing Peaks | 1. Incomplete derivatization. 2. Active sites in the GC liner or column. 3. Suboptimal temperature program. | 1. Ensure complete derivatization. 2. Replace the liner with a fresh, deactivated one. Condition the column. 3. Optimize the oven temperature ramp rate. |
| Matrix Interference | 1. Co-eluting compounds from the sample matrix. | 1. Optimize the temperature program for better separation. 2. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced selectivity. 3. Consider a sample cleanup step like solid-phase extraction (SPE). |
Experimental Protocols
Protocol 1: HPLC Purity Method
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
Protocol 2: GC-MS Impurity Profiling (with Derivatization)
Objective: To identify and quantify volatile and semi-volatile impurities after derivatization.
Instrumentation:
-
GC-MS system with an autosampler
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine
-
Hexane
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature and dilute with 800 µL of hexane.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Split (20:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-500 amu
-
Visualizations
Caption: HPLC troubleshooting workflow for poor peak shape.
Caption: GC-MS sample derivatization workflow.
References
Validation & Comparative
biological activity of 3-(3,5-Difluorophenyl)propionic acid vs non-fluorinated analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 3-(3,5-Difluorophenyl)propionic acid and its non-fluorinated analog, 3-phenylpropionic acid. While direct comparative studies are limited, this document synthesizes available data on the individual compounds and explores the potential impact of fluorination on biological function, supported by general principles from structure-activity relationship (SAR) studies.
Executive Summary
3-Phenylpropionic acid, a known microbial metabolite, exhibits a range of biological activities, including antimicrobial and anti-inflammatory properties. The introduction of fluorine atoms to the phenyl ring, creating this compound, is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties and enhance its biological profile. Fluorination can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins, which in turn can alter the compound's efficacy and spectrum of activity. This guide will delve into the known biological effects of 3-phenylpropionic acid and provide a scientifically grounded projection of how the 3,5-difluoro substitution may impact these activities.
Data Presentation: Known and Predicted Biological Activities
Due to the absence of direct comparative experimental data in the public domain, this table summarizes the reported activities of 3-phenylpropionic acid and provides a predicted impact of difluorination based on established principles of medicinal chemistry.
| Biological Activity | 3-Phenylpropionic Acid (Non-fluorinated Analog) | This compound (Predicted) |
| Antimicrobial Activity | Exhibits activity against various bacteria and fungi.[1] | Potentially enhanced activity due to increased lipophilicity, facilitating cell membrane penetration. |
| Anti-inflammatory Activity | Aryl propionic acid derivatives are a well-known class of NSAIDs.[2][3] 3-Phenylpropionic acid itself has shown some anti-inflammatory effects. | Likely enhanced activity. Fluorine substitution can increase binding affinity to inflammatory targets like COX enzymes. |
| Cytotoxicity | Data not widely available in comparative studies. | May exhibit increased cytotoxicity depending on the cell line and mechanism of action, a common outcome of enhanced biological activity. |
| Enzyme Inhibition (e.g., COX) | As a potential NSAID, it is expected to inhibit cyclooxygenase (COX) enzymes.[2] | Potentially more potent inhibition of COX-1 and/or COX-2. The electron-withdrawing nature of fluorine can alter binding interactions. |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key assays are provided below.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Materials:
-
Test compounds (3-phenylpropionic acid and this compound)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
2. Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the microorganism and adjust its concentration to a standardized level (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
1. Materials:
-
Test compounds
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX activity assay kit (commercially available)
-
Plate reader
2. Procedure:
-
Prepare a reaction buffer as specified by the assay kit manufacturer.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the COX-1 or COX-2 enzyme to the respective wells.
-
Pre-incubate the enzyme with the compound for a short period to allow for binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for the recommended time and temperature.
-
Stop the reaction and measure the product (e.g., prostaglandin E2) formation using a colorimetric or fluorometric method as per the kit instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Visualization of a Potential Mechanism of Action
The anti-inflammatory effects of aryl propionic acids are often attributed to the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Structure-Activity Relationship and the Role of Fluorine
The introduction of fluorine atoms at the 3 and 5 positions of the phenyl ring in 3-phenylpropionic acid is expected to significantly alter its biological profile.
-
Increased Lipophilicity: Fluorine is a highly electronegative atom, and its substitution on a phenyl ring generally increases the lipophilicity of the molecule. This can enhance the compound's ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater efficacy.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The presence of fluorine atoms can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the compound in vivo.
-
Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring. This can lead to more favorable interactions with the binding sites of target proteins, such as the active site of COX enzymes, potentially resulting in more potent inhibition.
-
Conformational Effects: Fluorine substitution can influence the preferred conformation of the molecule, which may lead to a better fit within the active site of a biological target.
Conclusion
While direct experimental data comparing this compound and 3-phenylpropionic acid is currently lacking, the principles of medicinal chemistry strongly suggest that the fluorinated analog is likely to exhibit enhanced biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to validate these predictions. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the potential development of these compounds as therapeutic agents.
References
- 1. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
The Influence of Halogenation on the Biological Activity of Phenylpropionic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of halogen atoms is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Phenylpropionic acids, a well-established scaffold exemplified by the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, have been extensively derivatized with halogens to modulate their biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated phenylpropionic acids, focusing on their cyclooxygenase (COX) inhibitory, antimicrobial, and peroxisome proliferator-activated receptor (PPAR) agonistic activities. Experimental data are presented in structured tables, and detailed methodologies for key assays are provided to support further research and development.
Cyclooxygenase (COX) Inhibition: Targeting Inflammation
Halogenation of the phenylpropionic acid scaffold has been explored to enhance the potency and selectivity of COX inhibitors. The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, and their inhibition is a primary mechanism for pain and inflammation relief.
Comparative COX-1 and COX-2 Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of various phenylpropionic acid derivatives against COX-1 and COX-2. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the preference for COX-2 inhibition; a higher SI value denotes greater COX-2 selectivity.
| Compound | Halogen Substituent | R Group | IC50 COX-1 (μM) | IC50 COX-2 (μM) | Selectivity Index (SI) (COX-1/COX-2) |
| Ibuprofen | None | 4-isobutyl | 12 | 80 | 0.15[1] |
| Flurbiprofen | 2-Fluoro | 4-biphenyl | - | - | - |
| Bromfenac | 4-Bromo | 2-amino-3-benzoyl | 0.210 | 0.0066 | 31.8[2] |
| Ketorolac | - | - | 0.02 | 0.12 | 0.17[2] |
| Flurbiprofen amide (Flu-AM4) | 2-Fluoro (on biphenyl) | N-(3-bromopyridin-2-yl)propanamide | - | Substrate-selective inhibition | -[3][4][5][6] |
Key Observations:
-
Potency Enhancement: The introduction of a bromine atom in bromfenac significantly increases its potency against COX-2 compared to the non-halogenated ibuprofen and even ketorolac.[2]
-
Selectivity Modulation: Halogenation can dramatically alter the selectivity profile. Bromfenac exhibits high selectivity for COX-2, a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[2]
-
Complex Interactions: The flurbiprofen amide derivative, Flu-AM4, which incorporates both fluorine and bromine, demonstrates a more complex, substrate-selective inhibition of COX-2, highlighting the nuanced effects of halogenation in combination with other structural modifications.[3][4][5][6]
COX-2 Signaling Pathway in Inflammation
The inhibition of COX-2 is a critical intervention point in the inflammatory pathway. The following diagram illustrates the central role of COX-2 in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Antimicrobial Activity: A New Frontier for Phenylpropionic Acids
Recent studies have revealed the potential of halogenated phenylpropionic acids as antimicrobial agents. Chlorinated derivatives, in particular, have demonstrated significant and selective activity against pathogenic bacteria.
Comparative Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for several chlorinated 3-phenylpropanoic acid derivatives against Escherichia coli and Staphylococcus aureus. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Chemical Name | MIC vs. E. coli (µg/mL) | MIC vs. S. aureus (µg/mL) |
| 1 | 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | 16 | 32-64 |
| 2 | 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | 32-64 | 32-64 |
| 3 | 3-(3-chloro-4-hydroxyphenyl)propanoic acid | 32-64 | 32-64 |
| 4 | 3-phenylpropanoic acid (non-halogenated) | >250 | >250 |
Data sourced from a study on antimicrobial chlorinated 3-phenylpropanoic acid derivatives from Streptomyces coelicolor.
Key Observations:
-
Essential Role of Halogenation: The non-halogenated 3-phenylpropanoic acid (Compound 4 ) showed weak activity, while its chlorinated counterparts (Compounds 1 , 2 , and 3 ) exhibited significant antibacterial effects.
-
Impact of Halogen Number and Position: Dichlorination at the 3 and 5 positions of the phenyl ring (Compound 1 ) resulted in the most potent activity against E. coli.
-
Esterification Effect: Methyl esterification of the carboxylic acid group (Compound 2 ) slightly decreased the activity compared to the free acid (Compound 1 ), suggesting the importance of the free carboxylate for optimal antibacterial action.
Experimental Workflow for MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized procedure to assess the potency of antimicrobial agents.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Modulating Metabolism
Substituted phenylpropionic acids have also been identified as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[7][8] Halogenation can influence the potency and selectivity of these compounds as PPAR agonists.
PPARα Activation and its Signaling Pathway
PPARα is a key regulator of fatty acid catabolism.[9] Its activation by ligands like halogenated phenylpropionic acids leads to the transcription of genes involved in lipid metabolism, which can have therapeutic benefits in conditions like dyslipidemia.
While specific quantitative data for a series of halogenated phenylpropionic acids as PPAR agonists is still emerging, the general principle is that the nature and position of the halogen can significantly impact the binding affinity to the PPAR ligand-binding domain, thereby modulating the transcriptional activity.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Tris-HCl buffer (pH 8.0)
-
Hematin
-
Adrenaline
-
Test compounds dissolved in DMSO
-
HCl for reaction termination
-
Instrumentation for detecting prostaglandin production (e.g., EIA kit or LC-MS)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and adrenaline.
-
Add the COX-1 or COX-2 enzyme to the reaction mixture and incubate.
-
Add various concentrations of the test compound (or DMSO for control) and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Terminate the reaction by adding HCl.
-
Quantify the amount of prostaglandin E2 (PGE2) produced using an appropriate method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton broth (or other suitable growth medium)
-
96-well microtiter plates
-
Spectrophotometer or plate reader (optional, for turbidity measurement)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL), and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well containing only broth and bacteria.
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
PPAR Transactivation Assay
Objective: To measure the ability of a compound to activate a PPAR subtype.
Materials:
-
Mammalian cell line (e.g., HEK293T, COS-1)
-
Expression plasmid for the PPAR subtype of interest (e.g., pCMX-hPPARα)
-
Reporter plasmid containing a PPAR response element linked to a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Seed the cells in multi-well plates.
-
Co-transfect the cells with the PPAR expression plasmid and the reporter plasmid using a suitable transfection reagent.
-
After an appropriate incubation period, treat the transfected cells with various concentrations of the test compound or a known agonist (positive control).
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., β-galactosidase or Renilla luciferase) to account for variations in transfection efficiency.
-
Calculate the fold activation relative to the vehicle-treated control.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) by plotting the fold activation against the logarithm of the compound concentration.
Conclusion
The halogenation of phenylpropionic acids is a versatile strategy for modulating their biological activity. This guide has demonstrated that the type, number, and position of halogen substituents can significantly influence the potency and selectivity of these compounds as COX inhibitors, introduce potent antimicrobial properties, and modulate their activity as PPAR agonists. The provided data tables offer a clear comparison of the performance of different halogenated analogs, while the detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and development. Further systematic exploration of the SAR of halogenated phenylpropionic acids holds promise for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Comparison of the antinociceptive activity of two new NO-releasing derivatives of the NSAID S-ketoprofen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandf.figshare.com [tandf.figshare.com]
- 6. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Mono- vs. Di-Fluorinated Phenylpropionic Acid Derivatives in Cyclooxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of mono- and di-fluorinated phenylpropionic acid derivatives as inhibitors of cyclooxygenase (COX) enzymes. Phenylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects through the inhibition of COX-1 and COX-2. Fluorination is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates, including potency, metabolic stability, and bioavailability. This guide summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathway to aid in the rational design of next-generation anti-inflammatory agents.
Data Presentation: COX Inhibition
| Compound | Chemical Structure | Target | IC50 (µM) |
| Flurbiprofen (Mono-fluorinated) | 2-(2-fluoro-4-biphenylyl)propionic acid | COX-1 | 0.4 ± 0.1 |
| COX-2 | 1.3 ± 0.2 |
Data extracted from a study on carborane-based analogs of flurbiprofen.
Experimental Protocols
The following is a representative protocol for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2, based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified human COX-1 and COX-2 enzymes.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin (co-factor)
-
L-epinephrine (co-factor)
-
Indomethacin (positive control)
-
LC-MS/MS system
Procedure:
-
Enzyme Preparation: A solution containing Tris-HCl buffer, hematin, and L-epinephrine is prepared. The COX-1 or COX-2 enzyme is then added to this solution and incubated at room temperature for 2 minutes.[1]
-
Inhibitor Pre-incubation: An aliquot of the test compound solution (in DMSO) is added to the enzyme solution. This mixture is pre-incubated at 37°C for 10 minutes to allow for inhibitor binding to the enzyme.[1]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid to the pre-incubated enzyme-inhibitor mixture. The reaction is allowed to proceed at 37°C for a specified time (e.g., 2 minutes).
-
Reaction Termination and Sample Preparation: The reaction is terminated by the addition of a quenching solution (e.g., a cold organic solvent). The sample is then centrifuged to pellet the protein, and the supernatant containing the prostaglandin product (e.g., PGE2) is collected for analysis.
-
LC-MS/MS Analysis: The amount of the prostaglandin product is quantified using a validated LC-MS/MS method.[1]
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Mechanism of Action
Non-steroidal anti-inflammatory drugs (NSAIDs), including phenylpropionic acid derivatives, exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in a variety of physiological and pathological processes, including inflammation, pain, and fever.[2][3]
The following diagram illustrates the arachidonic acid signaling pathway and the point of intervention for NSAIDs.
Discussion on the Role of Fluorination
While a direct quantitative comparison between mono- and di-fluorinated phenylpropionic acids is not available from the reviewed literature, the strategic incorporation of fluorine is a well-established principle in drug design. Fluorine's high electronegativity and small size can significantly influence a molecule's properties.
-
Potency and Selectivity: The introduction of fluorine can alter the electronic environment of the pharmacophore, potentially leading to stronger interactions with the target enzyme's active site. This can result in increased inhibitory potency. Furthermore, strategic placement of fluorine atoms can influence the selectivity of a compound for COX-1 versus COX-2.
-
Metabolic Stability: Fluorine substitution at a metabolically labile position can block oxidative metabolism, thereby increasing the compound's half-life and duration of action.
-
Physicochemical Properties: Fluorination can impact a molecule's lipophilicity, which in turn affects its absorption, distribution, and excretion.
The lack of direct comparative studies highlights a gap in the current understanding of the structure-activity relationships of fluorinated phenylpropionic acids. Future research focusing on the systematic synthesis and evaluation of a series of mono- and di-fluorinated analogs of the same phenylpropionic acid scaffold would be invaluable for elucidating the precise effects of the number and position of fluorine substituents on COX inhibition and selectivity. Such studies would provide a clearer roadmap for the design of more effective and safer anti-inflammatory drugs.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Inhibitory Profile of 3-(3,5-Difluorophenyl)propionic Acid: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the inhibitory landscape of novel compounds is critical. This guide provides a comparative overview of 3-(3,5-Difluorophenyl)propionic acid, a compound identified as a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), benchmarked against other known inhibitors of the endocannabinoid system.
Introduction to FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide. Inhibition of FAAH leads to increased anandamide levels, which can modulate pain, inflammation, and anxiety. This makes FAAH a compelling therapeutic target for a range of neurological and inflammatory disorders.
Comparative Inhibitory Potency
The inhibitory activity of this compound (referred to as AM3506 in select literature) has been evaluated against FAAH and compared with other well-characterized inhibitors. The data, summarized in the table below, highlights its potency and selectivity.
| Compound | Target Enzyme | IC50 (Human) | Selectivity (over MAGL) | Notes |
| This compound (AM3506) | FAAH | 48 nM[1] | >220-fold[1] | Potent and selective FAAH inhibitor. |
| URB597 | FAAH | 4.6 nM | ~100-fold | A well-studied, potent FAAH inhibitor. |
| PF-3845 | FAAH | Potent inhibitor | Highly selective | Another selective FAAH inhibitor used in research. |
| JZL184 | MAGL | 8 nM (mouse) | >300-fold (for MAGL over FAAH) | A potent and selective MAGL inhibitor, used for comparison. |
| KML29 | MAGL | 5.9 nM | Highly selective for MAGL | Orally active and irreversible MAGL inhibitor. |
Experimental Protocols
The determination of inhibitory constants (IC50) is crucial for characterizing the potency of an inhibitor. Below are detailed methodologies for key in vitro assays.
FAAH Inhibition Assay (Fluorometric)
This assay measures the hydrolysis of a fluorogenic substrate by FAAH.
-
Reagent Preparation :
-
FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
FAAH Enzyme: Diluted to the desired concentration in cold Assay Buffer.
-
Fluorogenic Substrate (e.g., AMC arachidonoyl amide): Prepared in a suitable solvent like ethanol.
-
Test Compounds: Serial dilutions of this compound and other inhibitors prepared in DMSO.
-
-
Assay Procedure :
-
Add a small volume of the test compound or vehicle control (DMSO) to the wells of a black 96-well microplate.
-
Add the diluted FAAH enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate solution.
-
Measure the fluorescence intensity kinetically or as an endpoint reading (excitation: 340-360 nm, emission: 450-465 nm).
-
-
Data Analysis :
-
Subtract background fluorescence (from no-enzyme controls).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
MAGL Inhibition Assay (Colorimetric)
This assay is used to determine the selectivity of FAAH inhibitors by measuring their effect on Monoacylglycerol Lipase (MAGL).
-
Reagent Preparation :
-
MAGL Assay Buffer (10X): 100 mM Tris-HCl, pH 7.2, containing 10 mM EDTA. Dilute to 1X with ultrapure water.
-
MAGL Enzyme (human recombinant): Diluted in 1X MAGL Assay Buffer.
-
Substrate (e.g., 4-nitrophenylacetate): Prepared in 1X MAGL Assay Buffer.
-
Test Compounds: Prepared as described for the FAAH assay.
-
-
Assay Procedure :
-
Add 150 µl of 1X Assay Buffer, 10 µl of diluted MAGL enzyme, and 10 µl of the inhibitor to the wells of a 96-well plate.
-
Initiate the reaction by adding 10 µl of the MAGL substrate.
-
Incubate for ten minutes at room temperature.
-
Read the absorbance at 405-415 nm.
-
-
Data Analysis :
-
Calculate the percentage of inhibition and determine the IC50 value as described for the FAAH assay.
-
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Simplified signaling pathway of FAAH inhibition.
References
Validation of 3-(3,5-Difluorophenyl)propionic Acid as a Research Tool Compound: A Comparative Guide
An objective analysis of 3-(3,5-Difluorophenyl)propionic acid for researchers, scientists, and drug development professionals.
Introduction
This compound is a commercially available small molecule. This guide provides a comprehensive evaluation of its potential use as a research tool compound. A critical aspect of a research tool is the clear definition and validation of its biological target and mechanism of action. This allows for the interpretation of experimental results in a specific biological context. This guide aims to present the available data for this compound to aid researchers in making informed decisions about its application in their studies.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.16 g/mol |
| CAS Number | 84315-24-2 |
| Appearance | Solid |
| Synonyms | 3,5-Difluorohydrocinnamic acid, 3-(3,5-Difluorophenyl)propanoic acid |
Biological Activity and Target Validation
Currently, there is a lack of publicly available scientific literature that validates a specific biological target for this compound. While it belongs to the broader class of arylpropionic acids, some of which are known to act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, there is no specific experimental data confirming this activity for this compound. Its primary documented application is as an intermediate in chemical synthesis.
Comparison with Alternative Research Tools
Without a validated biological target for this compound, a direct comparison with alternative research tool compounds is not feasible. The selection of an appropriate research tool is critically dependent on the specific biological question and the target of interest.
Experimental Protocols
As there are no published studies detailing the use of this compound as a specific research tool, standardized experimental protocols for its validation and use in biological systems are not available.
Conclusion and Recommendations
Based on the current lack of evidence for a specific and validated biological target, this compound cannot be recommended as a reliable research tool compound. Researchers seeking to investigate specific biological pathways or protein functions should select tool compounds with well-documented and validated mechanisms of action. The use of compounds with uncharacterized biological activity can lead to ambiguous and difficult-to-interpret results. It is recommended that any researcher considering the use of this compound in a biological context first undertake rigorous in-house validation to identify and characterize its biological target(s) and off-target effects.
Workflow for Validating a Novel Research Tool Compound
The following diagram illustrates a general workflow for the validation of a potential research tool compound.
Caption: A generalized workflow for the validation of a new research tool compound.
Comparative Analysis of 3-(3,5-Difluorophenyl)propionic Acid Derivatives: A Guide to Potential Cross-Reactivity
A comprehensive cross-reactivity comparison guide for 3-(3,5-Difluorophenyl)propionic acid derivatives cannot be fully compiled at this time due to a lack of publicly available, direct experimental data. Scientific literature does not currently contain systematic studies screening these specific compounds against a broad panel of biological targets. However, based on their structural characteristics and data from closely related compounds, a predictive guide can be constructed to inform future research and drug development.
This guide provides a summary of the expected biological activities, potential for cross-reactivity based on structure-activity relationships (SAR) of analogous compounds, and a proposed experimental workflow for assessing the cross-reactivity of this compound derivatives.
Predicted Biological Profile and Cross-Reactivity
This compound derivatives belong to the broader class of arylpropionic acids, which are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in the inflammatory pathway. Therefore, it is highly probable that derivatives of this compound will exhibit inhibitory activity against these enzymes.
The 3,5-difluoro substitution on the phenyl ring is a key structural feature that can influence the biological activity and selectivity of these compounds. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to target proteins. This can potentially lead to altered selectivity profiles compared to non-fluorinated analogs.
While direct cross-reactivity data is unavailable, a study on 1,3-disubstituted prop-2-en-1-one derivatives, which included a compound with a 3-(3,5-difluorophenyl) moiety, demonstrated inhibitory activity in an fMLF-induced neutrophilic superoxide (SO) production assay. This suggests that derivatives of this compound may have a role in modulating inflammatory responses beyond COX inhibition.
Potential for Off-Target Interactions
Given the structural similarity to a vast number of existing drugs and bioactive molecules, cross-reactivity with other enzymes and receptors is a possibility. Potential off-target interactions could include:
-
Other enzymes in the arachidonic acid cascade: Lipoxygenases (LOX) are another class of enzymes involved in inflammation, and some NSAIDs have shown activity against them.
-
Nuclear receptors: Some arylpropionic acid derivatives have been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are involved in metabolism and inflammation.
-
G-protein coupled receptors (GPCRs): Certain phenylpropionic acid derivatives have been identified as agonists for GPR40.
A thorough cross-reactivity assessment is crucial to identify any such off-target effects, which could lead to unforeseen side effects or present opportunities for drug repurposing.
Proposed Experimental Workflow for Cross-Reactivity Profiling
To address the current data gap, a systematic investigation into the cross-reactivity of this compound derivatives is recommended. The following experimental workflow outlines a potential approach for such a study.
Experimental Protocols
1. Synthesis and Characterization:
-
A series of this compound derivatives (e.g., amides, esters) would be synthesized.
-
Purity and structural identity of each compound would be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
2. Primary Target Assays:
-
COX-1 and COX-2 Inhibition Assays: The inhibitory activity of the synthesized compounds against COX-1 and COX-2 would be determined using commercially available enzyme-based assay kits. These kits typically measure the production of prostaglandins.
3. Cross-Reactivity Screening:
-
Broad Panel Screening: The derivatives would be screened against a large panel of kinases, GPCRs, nuclear receptors, and other enzymes at a fixed concentration to identify potential off-target interactions. Commercial services are available for such large-scale screening.
4. Data Analysis and Hit Validation:
-
IC50/EC50 Determination: For any "hits" identified in the screening panels, full dose-response curves would be generated to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
-
Structure-Activity Relationship (SAR) Analysis: The data from the primary and cross-reactivity assays would be analyzed to understand how different chemical modifications on the this compound scaffold affect potency and selectivity.
-
Cell-based Functional Assays: For validated off-target hits, cell-based assays would be conducted to confirm the functional consequence of the interaction in a more physiologically relevant context.
Conclusion
While a definitive comparison guide on the cross-reactivity of this compound derivatives is not yet possible, this document provides a foundational understanding of their likely biological activities and a clear path forward for future research. The proposed experimental workflow offers a robust strategy for systematically evaluating the selectivity and potential off-target effects of this class of compounds, which will be essential for their potential development as therapeutic agents. Researchers in drug discovery and development are encouraged to undertake such studies to unlock the full therapeutic potential and understand the safety profiles of these interesting molecules.
Fluorination as a Strategy to Enhance Metabolic Stability: A Comparative Look at Propionic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, achieving optimal metabolic stability is a critical determinant of a compound's pharmacokinetic profile and, ultimately, its therapeutic success. One widely employed strategy to enhance metabolic stability is the selective incorporation of fluorine atoms into a drug candidate's structure. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated propionic acids, supported by established principles in medicinal chemistry and detailed experimental protocols.
The Impact of Fluorination on Metabolic Stability
The metabolic breakdown of many small molecules, including propionic acid derivatives, is often initiated by cytochrome P450 (CYP450) enzymes in the liver.[1] These enzymes catalyze the oxidation of carbon-hydrogen (C-H) bonds. The carbon-fluorine (C-F) bond is significantly stronger and more polarized than a C-H bond, making it much less susceptible to enzymatic oxidation.[1] Consequently, replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable site can dramatically slow down or even halt metabolism at that position.
For a molecule like propionic acid, potential sites for oxidative metabolism include the α-carbon (C2) and β-carbon (C3). Introducing a fluorine atom at either of these positions would be expected to enhance metabolic stability.
Comparative Metabolic Stability Data
As previously mentioned, specific experimental data directly comparing the metabolic stability (e.g., half-life or intrinsic clearance) of propionic acid and its simple fluorinated analogs (2-fluoropropionic acid or 3-fluoropropionic acid) is not available in the reviewed scientific literature. To illustrate how such data would be presented, the following table contains hypothetical values.
| Compound | Structure | Position of Fluorination | Half-life (t½) in Human Liver Microsomes (min) (Hypothetical) | Intrinsic Clearance (CLint) (µL/min/mg protein) (Hypothetical) |
| Propionic Acid | CH₃CH₂COOH | N/A | 15 | 46.2 |
| 2-Fluoropropionic Acid | CH₃CHFCOOH | α-carbon (C2) | 60 | 11.5 |
| 3-Fluoropropionic Acid | FCH₂CH₂COOH | β-carbon (C3) | 45 | 15.4 |
Disclaimer: The data in this table is purely illustrative and intended to demonstrate the expected trend of increased metabolic stability with fluorination. These are not actual experimental values.
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes, which would be used to generate the type of data presented above.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compounds (e.g., Propionic Acid, 2-Fluoropropionic Acid, 3-Fluoropropionic Acid)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal Standard (for analytical quantification)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare working solutions of the compounds by diluting the stock solutions in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the test or control compound working solution, and the human liver microsomes.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Visualizing Metabolic Pathways and Experimental Workflows
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
Caption: Metabolic pathway of non-fluorinated propionic acid.
Caption: Experimental workflow for an in vitro microsomal stability assay.
Conclusion
The strategic placement of fluorine in a molecule is a powerful and well-established technique in medicinal chemistry to enhance metabolic stability. By replacing a metabolically labile C-H bond with a robust C-F bond, the rate of oxidative metabolism by enzymes such as CYP450s can be significantly reduced. While direct comparative data for simple fluorinated propionic acids is lacking in the literature, the fundamental principles of metabolic chemistry strongly suggest that fluorination at the α or β position of propionic acid would lead to a more metabolically stable compound. The provided experimental protocol for an in vitro microsomal stability assay offers a standard method for researchers to generate such valuable comparative data for their own compounds of interest.
References
Assessing the Lipophilicity of 3-(3,5-Difluorophenyl)propionic Acid: A Comparative Guide
An objective analysis of the lipophilicity of 3-(3,5-Difluorophenyl)propionic acid through experimental and computational methodologies, benchmarked against common non-steroidal anti-inflammatory drugs (NSAIDs) and a structural analog.
Lipophilicity, a critical physicochemical parameter, profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A key measure of lipophilicity is the octanol-water partition coefficient (logP), which describes the equilibrium distribution of a compound between an organic (n-octanol) and an aqueous phase. This guide provides a comprehensive assessment of the lipophilicity of this compound, comparing its predicted lipophilicity with experimentally and computationally determined values for established drugs and a related compound.
Comparative Analysis of logP Values
The lipophilicity of this compound was evaluated alongside several reference compounds: ibuprofen, naproxen, ketoprofen (all widely used NSAIDs), and its non-fluorinated parent compound, 3-phenylpropionic acid. The data, comprising both experimentally determined and computationally predicted logP values, are summarized in the table below.
| Compound | Experimental logP | Predicted logP (ALOGPS) | Predicted logP (ChemAxon) | Predicted logP (XLOGP3) | Predicted logP (Molinspiration) |
| This compound | Not available | 2.45 | 2.61 | 1.9 | 2.52 |
| Ibuprofen | 3.97 | 3.84 | 3.84 | 3.5 | 3.73 |
| Naproxen | 3.18[1] | 3.23 | 3.23 | 3.0 | 3.26 |
| Ketoprofen | 3.12[2] | 3.08 | 3.08 | 3.2 | 3.15 |
| 3-Phenylpropionic acid | 1.84 | 1.84 | 2.06[3] | 1.8 | 1.91 |
Note: Experimental values can vary slightly between sources due to different experimental conditions.
The predicted logP values for this compound consistently fall within a moderately lipophilic range (1.9 to 2.61). The introduction of two fluorine atoms appears to increase the predicted lipophilicity compared to its parent compound, 3-phenylpropionic acid (logP ≈ 1.84-2.06). When benchmarked against the selected NSAIDs, this compound is predicted to be less lipophilic than ibuprofen, naproxen, and ketoprofen.
Experimental Determination of Lipophilicity
Two primary methods are employed for the experimental determination of logP: the shake-flask method and High-Performance Liquid Chromatography (HPLC)-based methods.
The shake-flask method directly measures the partitioning of a compound between n-octanol and water. While considered the most reliable method, it is labor-intensive and requires the compound to be stable and soluble in both phases.
Experimental Workflow for Shake-Flask logP Determination
References
A Comparative Analysis of the Binding Affinity of Fluorinated Phenylpropionic Acid Analogs to Target Proteins
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into phenylpropionic acid derivatives and their bioisosteres has become a key strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and overall pharmacological profiles. This guide provides a comparative analysis of the binding affinity of several fluorinated compounds to their respective protein targets, supported by quantitative data and detailed experimental methodologies.
Enhanced Binding Affinity Through Fluorination: A Quantitative Look
Fluorination can significantly impact the binding affinity of small molecules to their protein targets by altering electrostatic interactions, improving hydrophobic interactions, and influencing the conformation of the ligand. Below is a summary of the inhibitory concentrations (IC50) of various fluorinated compounds against their target enzymes, demonstrating the potency of these derivatives.
| Compound Class | Target Protein | Compound | IC50 |
| Fluorinated 3-Phenylcoumarin-7-O-Sulfamates | Steroid Sulfatase (STS) | Compound 2b | 0.27 µM[1][2] |
| Compound 2c | 0.27 µM[1][2] | ||
| Coumarin-7-O-sulfamate (non-fluorinated reference) | 3.5 µM[1] | ||
| Fluorinated 4-(1-phenyl-1H-[3][4][5]triazol-4-yl)-phenyl Sulfamates | Steroid Sulfatase (STS) | Analog 12e (meta-fluorinated) | 36 nM[6][7] |
| 6-(1-(1,2,3-trifluorophenyl)-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulfamate 3L | 15.97 nM[8] |
Experimental Protocols: Determining Binding Affinity
The following provides a detailed methodology for a representative in vitro enzyme inhibition assay, which can be adapted to determine the IC50 values for inhibitors of enzymes like Steroid Sulfatase (STS) or Cyclooxygenases (COX).
General In Vitro Enzyme Inhibition Assay (Fluorometric or Radiometric)
1. Objective: To determine the concentration of a test compound that inhibits 50% of the target enzyme's activity (IC50).
2. Materials:
-
Enzyme: Purified or recombinant target enzyme (e.g., human placental STS, ovine COX-1, human recombinant COX-2).
-
Substrate: Specific substrate for the enzyme (e.g., [³H]-Estrone Sulfate for STS, Arachidonic Acid for COX).
-
Assay Buffer: Buffer optimized for enzyme activity (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Test Compounds: Fluorinated phenylpropionic acid derivatives and reference inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Cofactors: Any necessary cofactors for the enzyme (e.g., Heme for COX enzymes).
-
Detection Reagents: Reagents to quantify the product of the enzymatic reaction (e.g., scintillation fluid for radiolabeled products, fluorometric probes).
-
Microplate: 96-well plate suitable for the detection method.
-
Plate Reader: Scintillation counter or fluorescence plate reader.
3. Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds and reference inhibitors in the chosen solvent. Create a series of dilutions of the test compounds in the assay buffer.
-
Enzyme Preparation: Dilute the enzyme stock to the desired working concentration in pre-warmed assay buffer.
-
Assay Setup:
-
Add a small volume of the diluted test compound solutions to the wells of the microplate.
-
Include control wells:
-
100% Activity Control: Wells with assay buffer and solvent (e.g., DMSO) but no inhibitor.
-
Background Control: Wells without the enzyme to measure non-enzymatic substrate conversion.
-
-
-
Pre-incubation: Add the diluted enzyme solution to all wells except the background controls. Incubate the plate for a specified time (e.g., 10-15 minutes) at the optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[3][5][9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[3][5][9]
-
Incubation: Incubate the plate for a fixed period (e.g., 10-30 minutes) at the optimal temperature, ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction using a suitable stop solution (e.g., acid or cold solvent).
-
Detection: Quantify the amount of product formed in each well using the appropriate plate reader.
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[3]
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro inhibitory activity of a compound.
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. New potent STS inhibitors based on fluorinated 4-(1-phenyl-1 H-[1,2,3]triazol-4-yl)-phenyl sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Benchmarking 3-(3,5-Difluorophenyl)propionic Acid: A Comparative Guide for Synthetic Building Blocks
In the landscape of drug discovery and development, the selection of appropriate synthetic building blocks is a critical decision that profoundly influences the physicochemical properties, biological activity, and metabolic stability of lead compounds. This guide provides a comprehensive benchmark of 3-(3,5-Difluorophenyl)propionic acid against other relevant synthetic building blocks, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.
Physicochemical Properties: A Comparative Overview
The introduction of fluorine atoms into organic molecules can significantly alter their properties. The following table summarizes the key physicochemical parameters of this compound and two common comparators: 3-Phenylpropionic acid and 3,5-Difluorophenylacetic acid. The difluorinated propionic acid analog exhibits a higher melting point and molecular weight compared to its non-fluorinated counterpart, which can influence crystal packing and solubility.
| Property | This compound | 3-Phenylpropionic acid | 3,5-Difluorophenylacetic acid |
| CAS Number | 84315-24-2 | 501-52-0[1] | 105184-38-1[2] |
| Molecular Formula | C₉H₈F₂O₂ | C₉H₁₀O₂[3] | C₈H₆F₂O₂[2] |
| Molecular Weight | 186.16 g/mol | 150.17 g/mol [3] | 172.13 g/mol [2] |
| Melting Point | 59-61 °C | 45-48 °C[1] | 68-70 °C[2] |
| Boiling Point | Not specified | 280 °C[1] | Not specified |
| Solubility | Soluble in DMSO[4] | Soluble in water and alcohol[1] | Soluble in various organic solvents[5] |
| pKa | Not specified | 4.66 (at 25°C)[1] | Not specified |
| LogP | 1.9 (Predicted)[6] | 1.84[3] | 1.592 (Calculated)[7] |
The Role of Fluorination and Bioisosterism
The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[8] The 3,5-difluorophenyl motif, in particular, can serve as a bioisostere for other chemical groups, a concept central to rational drug design.[9] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound.[9]
The diagram below illustrates the concept of bioisosteric replacement, a key strategy in medicinal chemistry for lead optimization.
Applications in Drug Discovery and Agrochemicals
Both this compound and its analogs are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
-
This compound is utilized as an intermediate in the synthesis of various pharmaceuticals.[10] Notably, phenylpropionic acid derivatives with difluoro substitutions have shown enhanced agonist activity for GPR120, a target for metabolic diseases like diabetes and obesity.[11]
-
3-Phenylpropionic acid , also known as hydrocinnamic acid, is a versatile building block used in the synthesis of pharmaceuticals with potential anti-inflammatory or analgesic properties.[12][13] It also finds applications in the flavor and fragrance industry.[1][12]
-
3,5-Difluorophenylacetic acid serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases, and in the formulation of agrochemicals.[5] Its fluorinated structure can enhance metabolic stability and bioavailability.[5] It has been used in the biological study of penicillin biosynthetic enzyme inhibition and in the preparation of sorafenib derivatives with cytotoxic activities.[2]
Experimental Protocols
General Protocol for Amide Coupling:
-
Activation of the Carboxylic Acid: To a solution of the phenylpropionic acid derivative (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), a coupling agent (e.g., HATU, HOBt/EDC; 1.1 eq) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine; 2.0 eq) are added. The mixture is stirred at room temperature for 15-30 minutes.
-
Addition of the Amine: The desired amine (1.0 eq) is added to the activated carboxylic acid solution.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Work-up: The reaction mixture is diluted with an organic solvent and washed successively with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired amide.
Conclusion
This compound stands out as a valuable synthetic building block, particularly in the context of medicinal chemistry and agrochemical research. The presence of the difluorophenyl moiety offers a strategic advantage for modulating physicochemical and biological properties through bioisosteric replacement. While its non-fluorinated and chain-shortened analogs also hold significant utility, the unique electronic properties conferred by the fluorine atoms make this compound a compelling choice for projects requiring enhanced metabolic stability and potency. The selection of the optimal building block will ultimately depend on the specific goals of the research program, and this guide provides a foundational dataset to aid in that critical decision.
References
- 1. 3-Phenylpropionic acid CAS#: 501-52-0 [m.chemicalbook.com]
- 2. 3,5-Difluorophenylacetic acid CAS#: 105184-38-1 [m.chemicalbook.com]
- 3. Benzenepropanoic acid | C9H10O2 | CID 107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 84315-24-2 | Sun-shinechem [sun-shinechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. PubChemLite - this compound (C9H8F2O2) [pubchemlite.lcsb.uni.lu]
- 7. 3,5-Difluorophenylacetic acid (CAS 105184-38-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. ossila.com [ossila.com]
- 9. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]
- 10. This compound | 84315-24-2 [chemicalbook.com]
- 11. CN106431898A - Synthesis and use of phenylpropionic acid derivatives - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. chemimpex.com [chemimpex.com]
Safety Operating Guide
Safe Disposal of 3-(3,5-Difluorophenyl)propionic Acid: A Guide for Laboratory Professionals
Researchers and scientists handling 3-(3,5-Difluorophenyl)propionic acid must adhere to stringent safety and disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, emphasizing safety and logistical considerations for laboratory and drug development settings.
Chemical and Hazard Identification
Proper identification is the first step in ensuring safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 84315-24-2 |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.16 g/mol |
| Physical Form | Solid |
| Melting Point | 59-61 °C |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant 2, Serious Eye Damage 1, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)[1] |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.
Required PPE:
-
Eye Protection: Chemical safety goggles or face shield.[2]
-
Hand Protection: Impervious gloves (e.g., nitrile or butyl rubber).[2]
-
Respiratory Protection: A dust mask (type N95 or equivalent) should be used, especially when handling the solid form, to avoid inhalation.[2]
-
Protective Clothing: A fully-buttoned lab coat.[2]
Handling Precautions:
-
Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2][3]
-
Avoid generating dust.[2]
-
Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated place.[2][4]
Spill Management Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Minor Spills:
-
Ensure proper PPE is worn.
-
Use dry cleanup procedures to avoid generating dust.[2]
-
Carefully sweep or vacuum the spilled material.[2]
-
Place the collected material into a clean, dry, sealable, and properly labeled container for hazardous waste.[2]
Major Spills:
-
Evacuate the area immediately.
-
Alert the appropriate emergency response team or fire brigade and inform them of the location and nature of the hazard.[2]
-
Prevent the spilled material from entering drains, sewers, or water courses.[2][3]
Proper Disposal Procedures
The disposal of this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, cleaning materials) in a dedicated, compatible, and clearly labeled hazardous waste container.[5]
-
The container should be kept tightly closed when not in use and stored in a designated, secure area away from incompatible materials.[2][5]
-
-
Labeling:
-
Affix a completed hazardous waste label to the container before adding any waste. The label should clearly identify the contents as "Hazardous Waste: this compound".
-
-
Final Disposal:
-
Dispose of the contents and the container at an authorized hazardous or special waste collection point.[2][6]
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[3][4]
-
Visualizing Laboratory Workflows
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps in handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
Personal protective equipment for handling 3-(3,5-Difluorophenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-(3,5-Difluorophenyl)propionic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to minimize exposure risks and establish a secure operational workflow.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a substance that can cause skin irritation, serious eye damage, and respiratory irritation. It is also harmful if swallowed or in contact with the skin.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure personal safety.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[2] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin[4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage[2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][4] |
A comprehensive PPE strategy is crucial when working with this compound. The following table outlines the recommended protective gear.
| Body Part | Recommended PPE | Specifications |
| Respiratory | Dust mask | N95 (US) or equivalent respirator is recommended to avoid inhaling dust particles.[2][3] |
| Eyes & Face | Safety glasses with side shields, chemical goggles, and/or a face shield | Eye protection is critical to prevent contact and serious damage.[4][5] A face shield offers an additional layer of protection against splashes.[5] |
| Hands | Chemical-resistant gloves | Impervious gloves, such as nitrile or butyl rubber, should be worn.[4][6] |
| Body | Protective clothing | A lab coat or coveralls should be worn to prevent skin contact.[4] For larger quantities or risk of splashing, chemical-resistant aprons or suits are advised.[5] |
| Feet | Closed-toe shoes | Ensure feet are fully covered.[5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][7]
-
Ensure an eyewash station and safety shower are readily accessible.[7]
-
Before starting, inspect all PPE for integrity.
2. Handling the Compound:
-
Avoid all direct contact with the skin, eyes, and clothing.[7]
-
When weighing or transferring the solid, take care to avoid generating dust.[4]
-
Do not eat, drink, or smoke in the handling area.[4]
3. In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with plenty of running water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
4. Spill Management:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and alert the appropriate emergency response team.
-
Control personal contact and prevent the substance from entering drains or waterways.[4]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All waste materials, including the compound itself and any contaminated consumables (e.g., gloves, weighing paper), should be placed in a clearly labeled, sealed container.
-
-
Disposal Procedure:
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
